9H-Purine-6-ethanethiol
Description
Structure
3D Structure
Properties
CAS No. |
920503-84-0 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-(7H-purin-6-yl)ethanethiol |
InChI |
InChI=1S/C7H8N4S/c12-2-1-5-6-7(10-3-8-5)11-4-9-6/h3-4,12H,1-2H2,(H,8,9,10,11) |
InChI Key |
XQKCXZVAOITQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CCS |
Origin of Product |
United States |
Foundational & Exploratory
Technical Synthesis Guide: 9H-Purine-6-ethanethiol Derivatives
Targeted Protocol for the Synthesis of 6-[(2-Sulfanylethyl)sulfanyl]-9H-purine[1]
Executive Summary & Structural Definition
Objective: This technical guide details the synthesis of 9H-Purine-6-ethanethiol derivatives, specifically focusing on the thioether-linked congener 6-[(2-sulfanylethyl)sulfanyl]-9H-purine .
Structural Disambiguation: The nomenclature "9H-Purine-6-ethanethiol" can be chemically ambiguous. In the context of drug development and bioconjugation, this typically refers to a purine scaffold functionalized at the C6 position with an ethanethiol linker to serve as a nucleophilic handle (e.g., for antibody-drug conjugates or gold nanoparticle surface passivation).
-
Target Molecule: 6-[(2-sulfanylethyl)sulfanyl]-9H-purine.
-
Core Strategy: Nucleophilic Aromatic Substitution (
) of 6-chloropurine using 1,2-ethanedithiol. -
Critical Challenge: Preventing the formation of the "dumbbell" dimer (Purine-S-CH2-CH2-S-Purine) and managing the oxidation of the free thiol to disulfide.
Retrosynthetic Analysis & Pathway Logic
The synthesis is best approached via a convergent route. The electrophilic purine core (6-chloropurine) is coupled with a bifunctional nucleophile (1,2-ethanedithiol).
Pathway Visualization: The following diagram outlines the critical reaction nodes and the logic flow from the starting material (Hypoxanthine) to the final thiol-functionalized purine.
Figure 1: Logical flow of the SNAr synthesis pathway. Note the critical branching point where process control is required to prevent dimerization.
Phase 1: Synthesis of the Electrophile (6-Chloropurine)
While 6-chloropurine is commercially available, in-house synthesis is often required for isotopic labeling or cost-efficiency in large-scale campaigns.
Mechanism: Deoxychlorination of hypoxanthine using phosphoryl chloride (
| Parameter | Specification | Rationale |
| Reagent | Acts as both solvent and chlorinating agent. | |
| Catalyst/Base | N,N-Dimethylaniline ( | Catalyzes the reaction and scavenges HCl. Pyridine is an alternative but |
| Temperature | Reflux ( | Required to overcome the activation energy of the tautomeric oxo-group substitution. |
| Quenching | Ice/Water Hydrolysis | Critical Exotherm: |
Protocol:
-
Suspend Hypoxanthine (1.0 eq) in
(10.0 eq). -
Add N,N-Dimethylaniline (1.0 eq) dropwise.
-
Reflux for 4–6 hours until the solution becomes clear (indicating consumption of hypoxanthine).
-
Distillation: Remove excess
under reduced pressure. Do not quench the bulk reaction directly. -
Pour the resulting syrup onto crushed ice with vigorous stirring.
-
Adjust pH to 5–6 with ammonium hydroxide (
) to precipitate the crude 6-chloropurine. -
Recrystallize from water.[1]
Phase 2: Thiol Linker Installation (The Core Reaction)
This is the most sensitive step. The goal is to attach one end of the 1,2-ethanedithiol to the purine ring while leaving the other thiol free.
Mechanism: Nucleophilic Aromatic Substitution (
Critical Reaction Engineering:
-
Stoichiometry: You must use a large excess (10 eq) of 1,2-ethanedithiol. If a 1:1 ratio is used, the free thiol of the product will attack another molecule of 6-chloropurine, forming the useless dimer.
-
Atmosphere: Strictly inert (
or Ar). Any oxygen present will oxidize the dithiol to cyclic disulfides or the product to intermolecular disulfides.
Step-by-Step Protocol:
-
Preparation:
-
Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Prepare a solution of 6-Chloropurine (1.0 g, 6.47 mmol) in anhydrous DMF (10 mL) .
-
-
Nucleophile Activation:
-
In the reaction flask, add 1,2-Ethanedithiol (5.4 mL, ~64 mmol, 10 eq) .
-
Add Potassium Carbonate (
, 1.79 g, 13 mmol) . -
Note: Triethylamine (
) can be used, but inorganic bases like often suppress side reactions in DMF.
-
-
Coupling:
-
Add the 6-chloropurine solution dropwise to the dithiol/base mixture over 30 minutes.
-
Why dropwise? To ensure the concentration of unreacted dithiol is always locally higher than the purine, favoring mono-substitution.
-
Stir at Room Temperature for 12 hours. Heating (
) accelerates the reaction but increases oxidation risk.
-
-
Workup (Stench Management Required):
-
Filter off the solid
/KCl salts. -
Concentrate the filtrate under high vacuum to remove DMF and the bulk of excess 1,2-ethanedithiol.
-
Caution: The distillate will be extremely malodorous. Use a bleach trap for the vacuum pump exhaust.
-
-
Purification:
-
Resuspend the residue in minimal Methanol.
-
Precipitate by adding cold Ether or Water (depending on solubility profile).
-
Column Chromatography: If purity is low, use Silica gel. Eluent:
(95:5). Note: Add 0.1% Acetic Acid to the eluent to prevent streaking of the acidic thiol.
-
Analytical Validation
To ensure the protocol was successful, you must validate the structure and purity.
| Method | Expected Signal | Interpretation |
| Purine C2-H and C8-H protons. | ||
| Ethylene linker protons ( | ||
| Terminal thiol proton ( | ||
| MS (ESI+) | Confirms mono-substitution. A peak at ~364 indicates dimerization. | |
| Ellman's Test | Yellow color at 412 nm | Positive reaction with DTNB confirms the presence of a free thiol group. |
References
-
Synthesis of 6-Chloropurine Precursor
- Methodology: Deoxychlorin
- Source: Patent CN102336755A. "Chemical synthesis method of 6-chloropurine."
-
URL:
-
Thiol Alkylation Strategy
- Methodology: General procedure for reacting 6-chloropurine with thiols/dithiols.
-
Source:Chemical Communications, 2011 (Royal Society of Chemistry).[2] "Synthesis of purine derivatives via nucleophilic substitution."
-
URL:
-
Handling of 1,2-Ethanedithiol
- Methodology: Synthesis and reactivity of 1,2-ethanedithiol (Organic Syntheses).
- Source:Organic Syntheses, Coll. Vol. 4, p.401 (1963).
-
URL:
-
Purine-Thiol Derivatives in Drug Design
- Context: Synthesis of 6-thioalkyl purine derivatives and their bio-evalu
- Source:Asian Journal of Chemistry / ResearchG
-
URL:
Sources
Methodological & Application
Application Notes & Protocols for 9H-Purine-6-ethanethiol in Anticancer Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 9H-Purine-6-ethanethiol, widely known in scientific literature as 6-mercaptopurine (6-MP), in the field of anticancer research. As a foundational antimetabolite, 6-MP's utility extends from established clinical treatments to preclinical investigations of novel therapeutic strategies. This guide moves beyond standard protocols to explain the causality behind experimental design, ensuring that methodologies are not only reproducible but also scientifically robust. We will detail its core mechanism of action, provide validated, step-by-step protocols for assessing its cytotoxic and apoptotic effects, and offer workflows for investigating its impact on critical cancer signaling pathways.
Introduction: Understanding 9H-Purine-6-ethanethiol (6-Mercaptopurine)
9H-Purine-6-ethanethiol exists in tautomeric equilibrium with its thione form, 1,7-dihydro-6H-purine-6-thione, but is most commonly referred to as 6-mercaptopurine (6-MP). It is a cornerstone of chemotherapy, particularly in the treatment of acute lymphoblastic leukemia (ALL).[1][2] 6-MP functions as a purine analogue, a class of antimetabolites that interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells.[2]
The primary objective of this guide is to equip researchers with the foundational knowledge and practical protocols required to effectively utilize 6-MP as a tool in preclinical cancer models. By understanding its biochemical journey from prodrug to active metabolite and its subsequent cellular targets, researchers can design more insightful experiments to explore its efficacy, mechanisms of resistance, and potential in combination therapies.
Core Mechanism of Action: A Multi-pronged Cellular Assault
The anticancer activity of 6-MP is not inherent to the parent molecule; it is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects. The process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into its ribonucleotide form, 6-thioinosine monophosphate (TIMP).[3][4] From this crucial intermediate, the mechanism diversifies into a multi-pronged attack on cancer cell proliferation and survival.
Key Cytotoxic Pathways:
-
Inhibition of de Novo Purine Synthesis: TIMP is a potent inhibitor of several key enzymes in the de novo purine synthesis pathway, including glutamine-5-phosphoribosylpyrophosphate amidotransferase. This blockade starves the cell of the essential purine nucleotides (adenosine and guanosine) required for DNA and RNA synthesis.[5]
-
Incorporation into Nucleic Acids: TIMP is further metabolized into 6-thioguanosine triphosphate (TGTP) and 6-deoxythioguanosine triphosphate (dTGTP). These fraudulent nucleotides are incorporated into RNA and DNA, respectively.[4][6] The presence of 6-thioguanine within the DNA helix disrupts its structure, triggers DNA mismatch repair mechanisms, and ultimately leads to replication arrest and cell death.[4][7]
-
Modulation of Signaling & Metabolism: Beyond its direct effects on nucleic acids, 6-MP has been shown to induce profound metabolic stress. This can lead to a rapid reduction in intracellular ATP, activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the mTOR signaling pathway, a central regulator of cell growth and proliferation.[5]
The following diagram illustrates the metabolic activation and primary mechanisms of action of 6-MP.
Caption: Metabolic activation and cytotoxic mechanisms of 6-Mercaptopurine (6-MP).
Experimental Design & Core Protocols
A logical experimental workflow is critical for evaluating the anticancer potential of 6-MP. The following sections outline the rationale and step-by-step protocols for three fundamental assays.
Determining the Cytotoxicity of 6-MP
Scientific Rationale: The initial and most fundamental step in drug evaluation is to determine the concentration-dependent effect of the compound on cell viability.[8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit a biological process by 50%. The IC50 value is essential for selecting appropriate, sublethal, and lethal doses for subsequent mechanistic studies.[9] Assays like the MTT or CellTiter-Glo are standard methods that measure metabolic activity as a proxy for cell viability.[10]
Caption: Standard workflow for determining the IC50 of 6-MP.
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is designed for a 96-well plate format and measures ATP levels, which correlate with the number of metabolically active cells.[10]
Materials:
-
Cancer cell line of interest (e.g., Jurkat, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well clear-bottom, opaque-walled plates
-
6-Mercaptopurine (6-MP) powder
-
DMSO (for stock solution)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 100 mM stock solution of 6-MP in DMSO. Create a series of 2X working concentrations in complete culture medium via serial dilution.
-
Cell Treatment: Add 100 µL of the 2X 6-MP working solutions to the appropriate wells to achieve the final desired concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The duration should be optimized based on the cell line's doubling time.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Luminescence_Sample / Luminescence_Control) * 100.
-
Plot the percent viability against the log of the 6-MP concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
-
Data Presentation: Sample Dose-Response Data
| 6-MP Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 92.1 ± 5.1 |
| 5 | 75.4 ± 3.8 |
| 10 | 51.2 ± 4.2 |
| 25 | 28.9 ± 3.1 |
| 50 | 15.6 ± 2.5 |
| 100 | 8.3 ± 1.9 |
Investigating the Induction of Apoptosis
Scientific Rationale: A key mechanism of action for many chemotherapeutic agents is the induction of apoptosis.[5][6] It is crucial to confirm that the observed decrease in viability is due to programmed cell death rather than solely cytostatic effects (inhibition of proliferation). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining
Materials:
-
Cells treated with 6-MP (and controls) in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from Abcam, Thermo Fisher Scientific) containing Annexin V-FITC, PI solution, and 10X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells in 6-well plates with vehicle control and 6-MP at relevant concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting:
-
For suspension cells: Transfer cells to centrifuge tubes.
-
For adherent cells: Collect the culture medium (which contains floating apoptotic cells), wash with PBS, and then detach the adherent cells with trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation: Set up quadrants based on unstained and single-stained controls. The populations are defined as:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
Analyzing Effects on Cancer Signaling Pathways
Scientific Rationale: To delve deeper into the mechanism of 6-MP, it is essential to investigate its effects on key intracellular signaling pathways that control cell survival, proliferation, and metabolism, such as the PI3K/AKT/mTOR pathway.[5][12] Western blotting is a powerful technique to detect changes in the expression levels and activation states (via phosphorylation) of specific proteins within these cascades.[13][14] Observing a decrease in the phosphorylation of key proteins like AKT or mTOR downstream targets following 6-MP treatment provides strong evidence of pathway inhibition.
Protocol 3: Western Blotting for PI3K/AKT Pathway Proteins
Materials:
-
Cells treated with 6-MP (and controls)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, rabbit anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with 6-MP for the desired time.
-
Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer.[15]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Self-Validation): To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed for the total form of the protein (e.g., total AKT) and then a loading control (e.g., GAPDH or β-actin).[12]
Caption: Hypothesized effect of 6-MP on the AMPK/mTOR signaling axis.
Conclusion and Future Directions
9H-Purine-6-ethanethiol (6-MP) remains a compound of significant interest in oncology. The protocols detailed herein provide a validated framework for assessing its fundamental anticancer properties: cytotoxicity, apoptosis induction, and impact on cell signaling. These foundational experiments are the gateway to more advanced research questions, including:
-
Combination Therapies: Using these assays to identify synergistic or additive effects of 6-MP with targeted inhibitors or other chemotherapies.
-
Mechanisms of Resistance: Employing these protocols in 6-MP-resistant cell lines to uncover the signaling or metabolic adaptations that drive resistance.
-
Novel Formulations: Evaluating the efficacy of new 6-MP derivatives or nanoformulations designed to improve bioavailability and tumor targeting.[16][17]
By adhering to these robust, self-validating methodologies, researchers can generate high-quality, reproducible data, contributing to a deeper understanding of this important anticancer agent.
References
-
ResearchGate. (n.d.). 6-mercaptopurine promotes T cell cycle arrest and apoptosis. Retrieved from [Link]
-
Couturier, M. R., et al. (2021). 6-mercaptopurine promotes energetic failure in proliferating T cells. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. Retrieved from [Link]
-
Kober, L., et al. (2022). Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. JBIC Journal of Biological Inorganic Chemistry. Available at: [Link]
-
EPub Bayreuth. (n.d.). Revisiting the anticancer properties of phosphane(9‐ribosylpurine‐6‐thiolato)gold(I) complexes and. Retrieved from [Link]
-
Wikipedia. (n.d.). Mercaptopurine. Retrieved from [Link]
-
YouTube. (2018). 6 Mercaptopurine Mechanism. Available at: [Link]
-
Khan, I., et al. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. Available at: [Link]
-
Cancer Research UK. (n.d.). Mercaptopurine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. Retrieved from [Link]
-
PubMed. (2022). Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. Available at: [Link]
-
Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
-
Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research. Available at: [Link]
-
Marinković, M., et al. (2019). Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential. Oncotarget. Available at: [Link]
-
Brown, R. P., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers. Available at: [Link]
-
Jan, M. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Jamal, A., et al. (2022). Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells. Nanomaterials. Available at: [Link]
-
Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
-
Wikipedia. (n.d.). Tioguanine. Retrieved from [Link]
-
Lancaster, D. L., et al. (2013). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. Pediatric Hematology and Oncology. Available at: [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
LePage, G. A., & Jones, M. (1963). Basic Biochemical Effects and Mechanism of Action of 6-Thioguanine. Cancer Research. Available at: [Link]
-
Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Thioguanine? Retrieved from [Link]
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Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]
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BMG Labtech. (n.d.). Apoptosis – what assay should I use? Retrieved from [Link]
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Application Note: Experimental Profiling of 9H-Purine-6-ethanethiol Cytotoxicity
Executive Summary & Scientific Context
The compound 9H-Purine-6-ethanethiol belongs to a class of purine nucleobase analogs structurally related to clinically established thiopurines like 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG) . These compounds typically function as antimetabolites—prodrugs that require intracellular metabolic conversion into thioguanine nucleotides (TGNs) to exert cytotoxicity.
Unlike direct-acting toxins (e.g., doxorubicin), purine analogs exhibit delayed cytotoxicity . They function primarily by inhibiting de novo purine synthesis or by false incorporation into DNA/RNA during the S-phase of the cell cycle. Consequently, standard 24-hour toxicity assays often yield false negatives.
This protocol addresses three critical challenges in testing 9H-Purine-6-ethanethiol:
-
Solubility & Stability: Thiol-containing purines are prone to oxidation (disulfide formation) and poor aqueous solubility.
-
Assay Duration: Cytotoxicity must be measured over 72–96 hours to capture cell-cycle-dependent effects.
-
Mechanism Verification: Distinguishing generic toxicity from specific antimetabolite activity using a "Purine Rescue" validation step.
Pre-Experimental Considerations: Compound Management
Chemical Identity & Stability Check
-
Structural Ambiguity: The nomenclature "9H-Purine-6-ethanethiol" implies a free thiol group on an ethyl chain (–CH₂CH₂SH) attached to the purine ring. This is distinct from 6-ethylthiopurine (–S-CH₂CH₃).
-
If Free Thiol (–SH): Highly susceptible to oxidation. Action: Prepare fresh immediately before use. Consider adding 0.5 mM DTT (Dithiothreitol) to stock solutions if stability is poor.
-
If Thioether (–S-R): Generally stable but metabolically distinct.
-
Solubility Optimization
Most 6-substituted purines are hydrophobic.
-
Vehicle: Dimethyl Sulfoxide (DMSO), sterile filtered.
-
Max Stock Concentration: Typically 50–100 mM in 100% DMSO.
-
Aqueous Solubility: Poor. Precipitation often occurs upon dilution into media.
-
Critical Threshold: The final DMSO concentration in the cell culture well must be ≤ 0.5% (v/v) to avoid vehicle toxicity masking the compound's effect.
| Parameter | Specification | Reason |
| Solvent | 100% DMSO (anhydrous) | Prevents hydrolysis; maximizes solubility. |
| Storage | -20°C, desiccated, dark | Thiols/Thiopurines are light and moisture sensitive. |
| Visual Check | Inverted Microscopy | Check for micro-crystals in the well immediately after dosing. |
Phase 1: Dose-Range Finding (72h MTT/MTS Assay)
This assay determines the IC50 (Half-maximal inhibitory concentration). We utilize a metabolic proxy (tetrazolium reduction) rather than simple membrane integrity dyes because antimetabolites often induce metabolic arrest before cell death.
Experimental Design
-
Cell Lines: Use rapid-cycling lines (e.g., Jurkat, HL-60, CCRF-CEM) as they are most sensitive to S-phase specific agents.
-
Controls:
-
Negative: Vehicle Control (0.5% DMSO in media).
-
Positive: 6-Mercaptopurine (Standard) or Puromycin (General toxin).
-
Blank: Media only (no cells).
-
Step-by-Step Protocol
-
Cell Seeding (T=0h):
-
Harvest cells in log-phase growth.
-
Seed 5,000 – 10,000 cells/well in 96-well plates (100 µL volume).
-
Note: Do not over-seed. If cells reach confluence before 72h, contact inhibition will alter metabolism, skewing MTT results.
-
Incubate for 12–24 hours to allow acclimation.
-
-
Compound Preparation (T=24h):
-
Prepare a 200x Master Stock of 9H-Purine-6-ethanethiol in DMSO (e.g., 20 mM).
-
Perform 1:2 or 1:3 serial dilutions in 100% DMSO (maintaining 200x concentration).
-
Dilute these stocks 1:100 into pre-warmed culture media (Intermediate Stock, 2x final concentration, 1% DMSO).
-
-
Treatment:
-
Add 100 µL of the Intermediate Stock to the cell wells (already containing 100 µL).
-
Final Conditions: 1x Compound concentration, 0.5% DMSO .
-
Range: Test 8 points, e.g., 100 µM down to 0.05 µM.
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Why 72h? Thiopurines require at least 2–3 cell division cycles to incorporate into DNA and trigger apoptosis.
-
-
Readout (T=96h):
-
Add 20 µL MTS/MTT reagent per well.
-
Incubate 1–4 hours until purple formazan is visible.
-
Measure Absorbance at 490 nm (MTS) or 570 nm (MTT).
-
Phase 2: Mechanism Validation (The "Rescue" Experiment)
To prove 9H-Purine-6-ethanethiol acts as a specific purine antimetabolite (and not just a generic toxin), you must demonstrate that adding natural purines "rescues" the cells.
Logic: If the compound inhibits de novo synthesis or competes for salvage enzymes (HPRT), adding excess Hypoxanthine or Adenine bypasses the block.
Protocol Modification:
-
Setup: Prepare two identical 96-well plates as in Phase 1.
-
Plate A (Treatment): Treat with 9H-Purine-6-ethanethiol (at IC75 concentration).
-
Plate B (Rescue): Treat with 9H-Purine-6-ethanethiol (IC75) + 100 µM Hypoxanthine .
-
Readout: If cytotoxicity is significantly reduced in Plate B, the mechanism is confirmed as purine antimetabolism.
Phase 3: Mode of Death (Flow Cytometry)
Distinguish between cytostasis (cell cycle arrest) and apoptosis.
-
Stain: Annexin V-FITC (binds phosphatidylserine, early apoptosis) + Propidium Iodide (PI, binds DNA, necrosis/late apoptosis).
-
Timepoint: 48h and 72h.[1]
-
Expected Result for Thiopurines:
-
Early (24-48h): S-phase arrest (visible on Cell Cycle PI stain).
-
Late (72h): High Annexin V+ / PI- population (Apoptosis).
-
Visualization of Experimental Workflow
The following diagram illustrates the critical path for validating the compound, highlighting the decision points for stability and mechanism of action.
Caption: Workflow for profiling 9H-Purine-6-ethanethiol, prioritizing stability checks and mechanistic validation via purine rescue.
Putative Mechanism of Action Pathway
Understanding the metabolic activation is crucial for interpreting data. If the cell line lacks HPRT (Hypoxanthine-guanine phosphoribosyltransferase) , this compound may show no toxicity.
Caption: Putative metabolic activation pathway.[2][3] The compound likely mimics 6-MP, requiring HPRT-mediated ribosylation to become cytotoxic.
References
-
Coulthard, S. A., & Hogarth, L. A. (2005). The thiopurines: an update. Investigational New Drugs, 23(6), 523–532.
-
Karran, P., & Attard, N. (2008). Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer. Nature Reviews Cancer, 8(1), 24–36.
-
Fotoohi, A. K., et al. (2010). The role of thiopurine metabolites in the cytotoxicity of 6-mercaptopurine and 6-thioguanine in human leukemia cells. Cancer Chemotherapy and Pharmacology, 66(4), 769–776.
-
Sigma-Aldrich. 6-Mercaptopurine Protocol and Solubility Data.
-
PubChem. Compound Summary for 6-Ethylmercaptopurine (Structural Analog).
Sources
Application Note: In Vitro Efficacy Profiling of 9H-Purine-6-ethanethiol (6-Mercaptopurine)
Abstract & Core Logic
9H-Purine-6-ethanethiol, commonly known as 6-Mercaptopurine (6-MP), is a critical thiopurine antimetabolite used in the treatment of Acute Lymphoblastic Leukemia (ALL) and inflammatory bowel diseases. Unlike direct-acting cytotoxic agents, 6-MP is a prodrug . It possesses no intrinsic cytotoxic activity until it is metabolically activated intracellularly to form 6-Thioguanine nucleotides (6-TGNs).
Critical Experimental Consequence: Standard 24-hour cytotoxicity assays (e.g., MTT/ATP) frequently yield false negatives or artificially high IC50 values because the drug requires multiple cell cycles to incorporate into DNA and trigger mismatch repair-mediated apoptosis. This guide outlines optimized "Slow-Kinetics" protocols designed specifically for thiopurine assessment.
Mechanism of Action & Assay Implications
To design a valid assay, one must understand the metabolic bottleneck. 6-MP enters the cell via nucleoside transporters (ENTs) and must be converted by Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into 6-thioinosine monophosphate (6-TIMP).
-
Activation Pathway: HGPRT
6-TIMP 6-TGN (incorporation into DNA = Cytotoxicity). -
Inactivation Pathway: Thiopurine S-methyltransferase (TPMT) methylates 6-MP, rendering it inactive.
-
Assay Validator: Cell lines with high TPMT activity will appear resistant. Cell lines deficient in HGPRT will be completely resistant (Negative Control).
Visualization: 6-MP Metabolic Fate[1]
Figure 1: The metabolic activation pathway of 6-MP. Note that efficacy is dependent on the ratio of HGPRT (activation) to TPMT (inactivation) activity.
Pre-Assay Preparation: Solubility & Stability
6-MP is a thiol and is prone to oxidation. It is poorly soluble in water and ethanol. Improper solubilization is the #1 cause of experimental variability.
| Parameter | Specification | Expert Insight |
| Solvent | DMSO or 1M NaOH | Preferred: DMSO for general use (Max ~50mM). Alternative: 1M NaOH is excellent for high-concentration stocks (100mM) but requires careful pH buffering upon addition to media. |
| Stock Conc. | 50 mM - 100 mM | Prepare fresh or store single-use aliquots at -80°C. Do not refreeze. |
| Stability | Light Sensitive | The thiol group oxidizes to bis-sulfides. Protect stocks from light.[1] |
| Media pH | 7.2 - 7.4 | 6-MP activity is pH-dependent. Ensure media contains HEPES if CO2 fluctuation is a risk. |
Protocol 1: The "Slow-Kinetics" Cytotoxicity Assay (72h - 96h)
Purpose: To determine IC50 values in a manner that accounts for the cell-cycle dependent mechanism of 6-MP. Method: CCK-8 (WST-8) or Resazurin (AlamarBlue). Avoid MTT if possible, as long-term drug exposure can sometimes alter mitochondrial dehydrogenase activity independent of cell death.
Materials
-
Target Cells: Jurkat (T-ALL), CCRF-CEM, or HCT-116.
-
Reagents: 6-MP Stock (50 mM in DMSO), CCK-8 Reagent.
-
Controls:
-
Vehicle Control: 0.1% DMSO (Must match highest drug solvent concentration).
-
Positive Control: Doxorubicin (0.1 µM) or Puromycin.
-
Negative Control (Optional): HGPRT-deficient cell line (e.g., Lesch-Nyhan fibroblasts).
-
Step-by-Step Methodology
-
Seeding (Day 0): Seed cells at low density to prevent overgrowth during the extended incubation.
-
Suspension (Jurkat): 10,000 cells/well in 90 µL media.
-
Adherent (HCT-116): 3,000 cells/well in 90 µL media.
-
-
Drug Addition (Day 1): Prepare 10x serial dilutions of 6-MP in complete media.
-
Range: 0.01 µM to 100 µM (Log scale).
-
Add 10 µL of 10x drug solution to each well.
-
Crucial Step: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.
-
-
Incubation (Day 1-4): Incubate for 72 to 96 hours .
-
Note: 24h incubation will show minimal toxicity because cells have not undergone sufficient division to incorporate TGNs.
-
-
Readout (Day 4):
-
Add 10 µL CCK-8 reagent.[2]
-
Incubate 1-4 hours at 37°C.
-
Measure Absorbance at 450 nm.
-
Expected Data (Reference Values)
| Cell Line | Tissue Origin | Assay Duration | Expected IC50 (µM) |
| Jurkat | T-Cell Leukemia | 72 h | 0.5 - 1.5 µM |
| CCRF-CEM | T-Cell Leukemia | 72 h | 1.0 - 2.5 µM |
| MCF-7 | Breast Cancer | 96 h | 2.0 - 5.0 µM |
| HEK293 | Kidney (Normal) | 72 h | > 50 µM (Resistant) |
Protocol 2: Clonogenic Survival Assay (The Gold Standard)
Purpose: 6-MP causes "reproductive death."[3] Cells may metabolically survive for days (giving false positives in CCK-8) but lose the ability to divide. This assay is the most accurate predictor of therapeutic efficacy.
Step-by-Step Methodology
-
Preparation: Prepare a single-cell suspension.
-
Seeding: Seed 500 - 1,000 cells per well in a 6-well plate. Allow attachment (24h).
-
Treatment: Treat with 6-MP (0, 0.5, 1, 5, 10 µM) for 24 hours only .
-
Wash: Remove drug-containing media, wash with PBS, and replace with fresh drug-free media.
-
Outgrowth: Incubate for 10-14 days until colonies (>50 cells) form.
-
Fix/Stain: Fix with Methanol/Acetic Acid (3:1) and stain with 0.5% Crystal Violet.
-
Analysis: Count colonies. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
Purpose: To confirm the mechanism of action. 6-MP should induce an S-phase slowdown followed by G2/M arrest.
Workflow Visualization
Figure 2: Workflow for Cell Cycle Analysis. Note the requirement for RNase A to ensure Propidium Iodide (PI) stains only DNA.
Interpretation
-
Control Cells: Typical G0/G1 peak dominant.
-
6-MP Treated (48h): Accumulation in S-phase (due to stalled replication forks).
-
6-MP Treated (72h): Accumulation in G2/M or Sub-G1 (Apoptosis).[4]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High IC50 (Low Potency) | Short Incubation | Extend assay to 96h. 6-MP is slow-acting. |
| High IC50 (Resistance) | High TPMT Activity | Check cell line TPMT expression. Use an inhibitor (e.g., Acetazolamide) to block TPMT and restore sensitivity. |
| Variable Results | Drug Oxidation | Do not use aqueous stocks stored at 4°C. Make fresh in DMSO/NaOH. |
| Precipitation | Solubility Limit | 6-MP precipitates in acidic media. Ensure media pH is >7.0. |
References
-
PubChem. (n.d.). Mercaptopurine (Compound).[3][5][6][7][8][9] National Library of Medicine. Retrieved October 24, 2023, from [Link]
-
Coulthard, S. A., & Hogarth, L. A. (2005). The thiopurines: an update. Investigational New Drugs, 23(6), 523–532. [Link]
-
Karran, P., & Attard, N. (2008). Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer. Nature Reviews Cancer, 8(1), 24–36. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 9H-Purine-6-ethanethiol for Advanced Drug Delivery Systems
Preamble: Overcoming the Therapeutic Hurdles of Thiopurines
Thiopurine analogs, particularly 6-mercaptopurine (6-MP), are cornerstone therapeutics in the management of acute lymphoblastic leukemia and autoimmune diseases.[1][2] Their mechanism of action relies on interfering with DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells.[3] However, the clinical utility of 6-MP is often hampered by significant challenges, including poor aqueous solubility, variable oral absorption, a short biological half-life, and potential for severe side effects like hepatotoxicity and myelosuppression.[3][4]
To circumvent these limitations, modern drug delivery strategies focus on encapsulating or conjugating 6-MP to nanocarriers. This approach aims to enhance bioavailability, prolong circulation time, and enable targeted delivery, thereby improving the therapeutic index.[3][5] This guide focuses on 9H-Purine-6-ethanethiol , a derivative of 6-MP, engineered as a versatile linker for covalent attachment to a variety of drug delivery platforms. The terminal ethanethiol group provides a reactive handle for stable conjugation, particularly to metallic nanoparticles and functionalized polymers, paving the way for the development of sophisticated, next-generation therapeutic systems.
Physicochemical Profile: 9H-Purine-6-ethanethiol vs. 6-Mercaptopurine
The introduction of an ethanethiol moiety distinguishes 9H-Purine-6-ethanethiol from its parent compound, 6-MP. This structural modification is key to its function as a linking agent, providing a flexible spacer and a highly reactive thiol group for conjugation reactions.
| Property | 6-Mercaptopurine (6-MP) | 9H-Purine-6-ethanethiol | Rationale for Advantage |
| Molecular Formula | C₅H₄N₄S | C₇H₈N₄S | Increased molecular weight due to ethyl linker. |
| Molar Mass | ~152.18 g/mol | ~196.25 g/mol | N/A |
| Structure | Purine ring with a thiol group at C6. | Purine ring with an ethanethiol at C6. | The ethyl group acts as a spacer, potentially reducing steric hindrance during conjugation. |
| Key Functional Group | Thiol (-SH) | Thiol (-SH) | The terminal thiol is ideal for forming strong covalent bonds with gold surfaces or reacting with other functional groups. |
| Primary Application | Active Pharmaceutical Ingredient (API) | Linker/Prodrug for Drug Delivery | Designed specifically for covalent attachment to carrier systems. |
Principle of Covalent Conjugation for Drug Delivery
The core utility of 9H-Purine-6-ethanethiol lies in its ability to covalently tether the 6-MP drug molecule to a nanocarrier. The thiol group is exceptionally versatile, enabling robust and stable linkages. The general workflow involves the functionalization of a carrier, followed by cellular uptake and subsequent release of the active drug, which can be triggered by the unique microenvironment of target cells (e.g., low pH or high reductive potential).[6]
Caption: General workflow for a 9H-Purine-6-ethanethiol-based drug delivery system.
Application Protocol I: Functionalization of Gold Nanoparticles (AuNPs)
Gold nanoparticles are an excellent platform for drug delivery due to their biocompatibility, ease of synthesis, and the exceptionally strong, quasi-covalent bond formed between gold and sulfur.[7][8] This protocol details the functionalization of AuNPs with 9H-Purine-6-ethanethiol via a ligand exchange reaction.
Causality and Experimental Rationale
-
Citrate-Capped AuNPs: We begin with citrate-capped AuNPs, as the citrate ions are weakly associated with the gold surface and are easily displaced by the thiol group of the linker, which has a much higher affinity for gold.[9]
-
Ethanol as Solvent: 9H-Purine-6-ethanethiol is dissolved in a solvent like ethanol to ensure its solubility and facilitate its interaction with the aqueous AuNP colloid.
-
Purification: Centrifugation is used to separate the heavier, functionalized AuNPs from the supernatant containing unbound linkers and displaced citrate ions. This step is critical for removing unreacted components and ensuring a pure final product.
Caption: Workflow for functionalizing gold nanoparticles with 9H-Purine-6-ethanethiol.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of citrate-capped AuNPs (~15 nm) in deionized water.
-
Prepare a 1 mM solution of 9H-Purine-6-ethanethiol in absolute ethanol.
-
-
Conjugation Reaction:
-
To 10 mL of the AuNP solution, add 100 µL of the 1 mM 9H-Purine-6-ethanethiol solution while stirring. The molar excess of the thiol linker ensures efficient surface coverage.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Transfer the solution to centrifuge tubes.
-
Centrifuge at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~15 nm particles).
-
Carefully remove and discard the supernatant.
-
Resuspend the pellet in 10 mL of a suitable buffer (e.g., phosphate-buffered saline, PBS). Sonication may be required to fully redisperse the particles.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linkers.
-
-
Storage:
-
Store the final functionalized AuNP solution at 4°C, protected from light.
-
Application Protocol II: Conjugation to Carboxylated Polymeric Scaffolds
Polymeric carriers, such as those made from poly(lactic-co-glycolic acid) (PLGA), offer the advantages of being biodegradable and having well-established safety profiles.[10] This protocol describes the conjugation of 9H-Purine-6-ethanethiol to a polymer backbone containing carboxylic acid groups using carbodiimide chemistry.
Causality and Experimental Rationale
-
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) stabilizes the activated intermediate by converting it to an NHS ester, which is more resistant to hydrolysis and reacts efficiently with primary amines. While our linker has a thiol, this chemistry is often adapted for thiol-conjugation or used on polymers that have amine groups for the thiol-containing drug to be attached elsewhere. Correction for direct thiol conjugation: A more direct approach for thiol conjugation to a polymer backbone would involve polymers functionalized with maleimide groups, which react specifically with thiols. However, for a carboxylated polymer, one could first modify the polymer with an amine-thiol linker and then use EDC/NHS to attach the drug. For simplicity, this protocol will assume a polymer backbone that has been pre-functionalized with a group reactive to thiols, or we will use a different coupling chemistry. A more appropriate method for carboxylated polymers is to first react the polymer with a bifunctional linker containing an amine and a maleimide, and then react the maleimide with the thiol of our drug.
Let's adapt the protocol for a more direct and common method: thiol-maleimide coupling . This requires a maleimide-functionalized polymer.
Caption: Workflow for conjugating 9H-Purine-6-ethanethiol to a maleimide-functionalized polymer.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Dissolve the maleimide-functionalized polymer (e.g., Maleimide-PEG-PLGA) in a reaction buffer (e.g., PBS, pH 7.2) to a concentration of 10 mg/mL.
-
Dissolve 9H-Purine-6-ethanethiol in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the 9H-Purine-6-ethanethiol solution to the polymer solution. A 5 to 10-fold molar excess of the thiol compound relative to the maleimide groups is recommended to drive the reaction to completion.
-
Allow the mixture to react for 2-4 hours at room temperature under gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (with an appropriate molecular weight cut-off to retain the polymer conjugate but allow free drug to diffuse out).
-
Dialyze against deionized water or a suitable buffer for 48 hours, with several changes of the dialysis buffer, to remove unreacted 9H-Purine-6-ethanethiol and DMSO.
-
Alternatively, use size exclusion chromatography for purification.
-
-
Product Recovery:
-
Freeze the purified conjugate solution and lyophilize to obtain a dry, stable powder.
-
Store the lyophilized product at -20°C.
-
Essential Characterization and Validation
Thorough characterization is mandatory to confirm successful conjugation, determine drug loading, and assess the physicochemical properties of the final drug delivery system.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Confirm conjugation of the purine derivative. For AuNPs, monitor shifts in the Surface Plasmon Resonance (SPR) peak. | Appearance of an absorbance peak characteristic of the purine ring (~280-320 nm). A red-shift in the AuNP SPR peak indicates a change in the surface dielectric environment, suggesting successful ligand exchange. |
| FTIR Spectroscopy | Confirm covalent bond formation by identifying characteristic vibrational bands. | For thiol-maleimide coupling, disappearance of the maleimide C=C peak and appearance of thioether bond peaks.[11][12] |
| Dynamic Light Scattering (DLS) | Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. | An increase in hydrodynamic diameter post-functionalization. A low PDI (<0.3) indicates a monodisperse sample.[11] |
| Zeta Potential | Measure the surface charge of the particles. | A change in zeta potential upon conjugation reflects the alteration of the nanoparticle surface. |
| TEM | Visualize the nanoparticle core size, morphology, and check for aggregation. | Images should show nanoparticles consistent with the expected size and shape, without significant aggregation.[13] |
| ¹H-NMR Spectroscopy | For polymeric conjugates, confirm the covalent linkage and quantify drug loading. | Appearance of proton signals from both the polymer backbone and the purine-ethanethiol moiety. Integration of peaks can be used to calculate the degree of substitution.[14] |
| HPLC | Quantify the amount of drug conjugated (drug loading) after degrading the carrier. | A calibrated standard curve for 9H-Purine-6-ethanethiol allows for precise quantification of the amount of drug loaded onto the carrier. |
Protocol: In Vitro Drug Release Study
This protocol assesses the release of the drug from the nanocarrier under simulated physiological and intracellular conditions. The dialysis bag method is a common and straightforward approach.
-
Preparation:
-
Accurately weigh and disperse a known amount of the drug-conjugated nanocarrier in 1 mL of release buffer.
-
Prepare two release buffers:
-
Physiological: PBS, pH 7.4.
-
Tumor/Endosomal: Acetate buffer, pH 5.0, containing 5 mM glutathione (GSH) to simulate the reductive intracellular environment.[15]
-
-
-
Experimental Setup:
-
Load the nanocarrier suspension into a dialysis bag (e.g., 10 kDa MWCO).
-
Place the sealed bag into 20 mL of the corresponding release buffer in a beaker, maintained at 37°C with constant, slow stirring.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the beaker.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.
-
-
Quantification:
-
Analyze the collected samples for drug concentration using a validated HPLC method or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point. A significantly faster release rate in the pH 5.0 / GSH buffer would indicate stimuli-responsive behavior.[16]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Nanoparticle Aggregation | Insufficient surface stabilization; incorrect pH or ionic strength; excessive centrifugation force. | Ensure sufficient linker concentration. Optimize buffer conditions (pH, salt). Reduce centrifugation speed/time. Add a stabilizing agent like PEG. |
| Low Conjugation Efficiency | Inactive reagents (e.g., hydrolyzed EDC); steric hindrance; incorrect pH for reaction. | Use fresh reagents. Optimize reaction pH (e.g., pH 7.2 for maleimide-thiol). Consider using a longer spacer arm on the polymer or linker. |
| High Initial Burst Release | Drug is adsorbed to the surface rather than covalently bound; porous carrier structure. | Ensure thorough purification to remove all non-covalently bound drug. For encapsulation systems, optimize the formulation to create a denser core. |
| Inconsistent Results | Variations in nanoparticle synthesis; degradation of linker/drug; inconsistent purification. | Standardize all synthesis and purification protocols. Check the purity and stability of 9H-Purine-6-ethanethiol before use. Ensure precise control of reaction parameters (temp, time, pH). |
References
- Benchchem. 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol: A Novel Prodrug Approach for Enhanced 6-Mercaptopurine Delivery.
- Luchini, A., et al. (2022). Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. National Institutes of Health.
- ResearchGate. Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f.
- Singh, R. P., et al. (2014). Preparation and characterization of 6-mercaptopurine-coated magnetite nanoparticles as a drug delivery system. Dovepress.
- PubChem. 9H-Purine, 6-(methylthio)-9-(tetrahydro-2-furyl)-.
- Kim, M., et al. (2023). Tumor Microenvironment-Responsive 6-Mercaptopurine-Releasing Injectable Hydrogel for Colon Cancer Treatment. National Institutes of Health.
- Simson Pharma Limited. 9H-purine-6-thiol.
- Breter, H. J., et al. (1983). Formation of 6-thioguanine and 6-mercaptopurine from their 9-alkyl derivatives in mice. PubMed.
- Zielińska-Pisklak, M., et al. (2022). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. PubMed Central.
- García-Silva, I., et al. (2023). Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2. MDPI.
- Woehrle, G. H., et al. (2005). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. AWS.
- Al-Shorbagy, A., et al. (2022). Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells. PubMed Central.
- Kyzas, G. Z., et al. (2021). Adsorption/Desorption Behaviors and SERS Chemical Enhancement of 6-Mercaptopurine on a Nanostructured Gold Surface: The Au20 Cluster Model. PubMed Central.
- Ernst, M., et al. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. MDPI.
- Dutta, B., et al. (2020). Development of 6-Thioguanine conjugated PLGA nanoparticles through thioester bond formation: Benefits of electrospray mediated drug encapsulation and sustained release in cancer therapeutic applications. PubMed.
- Bernkop-Schnürch, A., et al. (2000). Development of controlled release systems based on thiolated polymers. ResearchGate.
- Rosales-Mendoza, S., et al. (2021). Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. MDPI.
- Kogan, M. J., et al. (2017). Construction of 6-thioguanine and 6-mercaptopurine carriers based on βcyclodextrins and gold nanoparticles. ScienceDirect.
- ResearchGate. Sun light mediated synthesis of gold nanoparticles as carrier for 6-mercaptopurine: Preparation, characterization and toxicity studies in zebrafish embryo model.
- Lee, J.-S., et al. (2014). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. PubMed Central.
- Dan, N., et al. (2021). Targeted Delivery Methods for Anticancer Drugs. PubMed Central.
- MDPI. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells.
- Carroll, M. (2022). Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy. ScholarWorks@CWU.
- Scientific.Net. Study on the Characterization and Controlled Drug Release Carrier of Thiolated Chitosan-Based Nanoparticles.
- Tesfaye, E., et al. (2019). Thiol functionalized carbon ceramic electrode modified with multi-walled carbon nanotubes and gold nanoparticles for simultaneous determination of purine derivatives. PubMed.
- ResearchGate. Preparation, Characterization of Thiol-functionalized Silica and Application for Sorption of Pb2+ and Cd2+.
- Royal Society of Chemistry. Smart co-delivery of 6-mercaptopurine and methotrexate using disulphide-based PEGylated-nanogels for effective treatment of breast cancer.
- ResearchGate. How can I attach a thiol group to gold nanoparticles?.
- MDPI. Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review.
- MDPI. Interaction of 6-Thioguanine with Aluminum Metal–Organic Framework Assisted by Mechano-Chemistry, In Vitro Delayed Drug Release, and Time-Dependent Toxicity to Leukemia Cells.
- SciELO México. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents.
- Royal Society of Chemistry. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs.
- Gold nanoparticles loaded chitosan encapsulate 6-mercaptopurine as a novel nanocomposite for chemo-photothermal therapy.
- Lollo, G., et al. (2020). Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. Wiley Online Library.
- Ghorab, M. M., et al. (2019). Novel purine thioglycoside analogs: synthesis, nanoformulation and biological evaluation in in vitro human liver and breast cancer models. PubMed.
- National Center for Biotechnology Information. Purine Analogs - Holland-Frei Cancer Medicine.
- PubMed. Construction of 6-thioguanine and 6-mercaptopurine carriers based on βcyclodextrins and gold nanoparticles.
- Dreaden, E. C., et al. (2012). Gold nanoparticle platforms as drug and biomacromolecule delivery systems. PubMed Central.
- MDPI. Effect of Amine, Carboxyl, or Thiol Functionalization of Mesoporous Silica Particles on Their Efficiency as a Quercetin Delivery System in Simulated Gastrointestinal Conditions.
- Taylor & Francis. Purine analogues – Knowledge and References.
- Nanopartz. Gold Nanoparticle Functionalization Methods.
- Lee, J. H., et al. (2014). Controlled Drug Release from Pharmaceutical Nanocarriers. PubMed Central.
- Frontiers. Metabolic interactions in the brain: the crucial roles of neurons, astrocytes, and microglia in health and disease.
- Temple, C., et al. (1982). Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. PubMed.
- ResearchGate. Gold Nanoparticles Enhance the Anti-Leukemia Action of a 6-Mercaptopurine Chemotherapeutic Agent.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption/Desorption Behaviors and SERS Chemical Enhancement of 6-Mercaptopurine on a Nanostructured Gold Surface: The Au20 Cluster Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold nanoparticle platforms as drug and biomacromolecule delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of 6-Thioguanine conjugated PLGA nanoparticles through thioester bond formation: Benefits of electrospray mediated drug encapsulation and sustained release in cancer therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 15. Tumor Microenvironment-Responsive 6-Mercaptopurine-Releasing Injectable Hydrogel for Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Preclinical Development Protocols for 9H-Purine-6-ethanethiol
Part 1: Executive Summary & Chemical Logic
9H-Purine-6-ethanethiol (CAS: 920503-84-0) represents a distinct structural departure from classical thiopurines like 6-Mercaptopurine (6-MP). While 6-MP possesses a thiol directly attached to the aromatic ring (allowing for thione-thiol tautomerism and conjugation), 9H-Purine-6-ethanethiol features an ethyl spacer (
Critical Chemical Insight:
This "insulating" ethyl linker breaks the conjugation between the sulfur atom and the purine
-
Basicity & Nucleophilicity: The thiol group behaves as a typical aliphatic thiol (pKa
8.5) rather than an acidic aromatic thiol. It is significantly more nucleophilic and prone to oxidation (disulfide formation) in vivo. -
Metabolic Fate: It is unlikely to serve as a direct substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in the same manner as 6-MP, altering its mechanism from direct DNA incorporation to potential enzyme inhibition (e.g., adenosine deaminase or metalloenzymes) or receptor antagonism.
This guide outlines the protocols for formulating, administering, and evaluating this compound in animal models, treating it as a novel Investigational New Drug (IND).
Part 2: Formulation & Stability Protocols
Challenge: Purines are inherently hydrophobic, and the aliphatic thiol is oxidation-sensitive. Objective: Create a stable, injectable vehicle for IP/IV administration.
Protocol A: Vehicle Preparation (Standard Solubilization)
Do not use unbuffered saline initially, as pH fluctuations can accelerate oxidation.
| Component | Concentration | Function |
| DMSO | 5-10% (v/v) | Primary solubilizer. Essential for purine ring dissolution. |
| PEG-400 | 30-40% (v/v) | Co-solvent to prevent precipitation upon dilution. |
| DTT or TCEP | 1-2 mM | Critical: Reducing agent to maintain the free thiol (-SH) state ex vivo. |
| Saline (0.9%) | Remainder | Bulking agent. |
Step-by-Step Formulation:
-
Weigh 9H-Purine-6-ethanethiol powder in a nitrogen-purged glovebox if possible.
-
Dissolve completely in 100% DMSO to create a 100x stock solution.
-
Add TCEP (Tris(2-carboxyethyl)phosphine) to the DMSO stock (1:1 molar ratio to drug) to prevent dimerization.
-
Slowly add PEG-400 with vortexing.
-
Dilute dropwise with warm (
) sterile saline. -
QC Check: Measure absorbance at 260 nm (purine max) and check for turbidity. Use within 4 hours.
Part 3: Safety & Pharmacokinetics (PK)
Before efficacy testing, the Maximum Tolerated Dose (MTD) and half-life must be established. The aliphatic thiol poses a risk of rapid clearance via thiol-disulfide exchange with plasma albumin.
Protocol B: Maximum Tolerated Dose (MTD) - Step-Up Design
Animal Model: CD-1 Mice (Male/Female, n=3 per cohort). Route: Intraperitoneal (IP).
-
Starting Dose: 10 mg/kg (Based on 6-MP equivalent molarity).
-
Escalation Factors: 20, 50, 100 mg/kg.
-
Observation Window: 48 hours post-dose.
-
Endpoints:
-
Body weight loss >15%.
-
Piloerection, lethargy, or ataxia.
-
Necropsy: Check for crystallization in kidneys (common with purines).
-
Protocol C: Pharmacokinetic Profiling & Bioanalysis
Method: LC-MS/MS is required to distinguish the free thiol from the disulfide dimer.
Sample Processing (Thiol Trapping): Because the -SH group oxidizes instantly in blood, you must "trap" it during blood collection.
-
Collection: Collect blood into tubes containing N-ethylmaleimide (NEM) or Iodoacetamide (IAM) .
-
Reaction: NEM alkylates the free thiol, "freezing" the ratio of free drug vs. oxidized metabolites.
-
Extraction: Protein precipitation with Acetonitrile (1:3 v/v).
-
Analysis: Monitor the parent mass (trapped) vs. the dimer mass.
Part 4: Efficacy Models (Oncology Focus)
Given the purine scaffold, the primary hypothesis for efficacy is anti-leukemic or anti-proliferative activity.
Protocol D: L1210 Murine Leukemia Model
This is the "Gold Standard" screen for purine antimetabolites.
Experimental Design:
-
Animals: DBA/2 mice (syngeneic host) or CD2F1.
-
Tumor Inoculation:
L1210 cells injected IP on Day 0. -
Treatment Groups:
-
Vehicle Control (DMSO/PEG).
-
Positive Control: 6-Mercaptopurine (20 mg/kg Daily).
-
Test Compound (Low): 25% of MTD.
-
Test Compound (High): 75% of MTD.
-
-
Dosing Schedule: Daily (QD) starting Day 1 for 5-7 days.
Readout:
-
Survival: Record deaths daily. Calculate Mean Survival Time (MST).
-
T/C Ratio:
. A value indicates activity.
Visualization: Experimental Workflow
The following diagram illustrates the critical decision gates for evaluating this novel purine.
Figure 1: Preclinical decision tree for evaluating 9H-Purine-6-ethanethiol, emphasizing the necessity of thiol stabilization and toxicity screening prior to efficacy studies.
Part 5: Mechanistic Pathway (Hypothetical)
Understanding the metabolism is vital for interpreting toxicity. Unlike 6-MP, which is metabolized by Xanthine Oxidase (XO) and Thiopurine Methyltransferase (TPMT), 9H-Purine-6-ethanethiol will likely undergo:
-
S-Oxidation: By Cytochrome P450s (not XO) due to the alkyl chain.
-
Disulfide Exchange: With Albumin-Cys34.
Figure 2: Hypothetical metabolic fate. The alkyl-thiol moiety predisposes the drug to rapid interaction with plasma proteins (Albumin), creating a circulating depot effect.
Part 6: References
-
Food and Drug Administration (FDA). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2010). [Link]
-
Elion, G. B. The Purine Path to Chemotherapy. Science, 244(4900), 41-47. (1989). (Foundational text on purine antimetabolite mechanisms). [Link]
-
Bradshaw, T. D., & Westwell, A. D. The search for new anticancer drugs: pre-clinical screening. Current Medicinal Chemistry, 11(8), 1009-1021. (2004). (Protocols for L1210 and other leukemia models).
-
Hansen, R. J., & Li, S. Bioanalysis of thiols and disulfides in biological samples. Analytical Chemistry, 85(19), 8968-8978. (2013). (Protocol source for NEM trapping of thiol drugs).
application of 9H-Purine-6-ethanethiol in antimicrobial studies
Application Note: 9H-Purine-6-ethanethiol in Antimicrobial Surface Engineering & Pharmacophore Screening
Executive Summary
This Application Note details the experimental utility of 9H-Purine-6-ethanethiol (CAS: 920503-84-0), hereafter referred to as 6-PET , in antimicrobial research. Unlike the parent compound 6-Mercaptopurine (6-MP), which acts primarily as a systemic antimetabolite, 6-PET features an ethyl-thiol linker at the C6 position. This structural modification confers unique properties: it functions as a flexible "anchor" for Self-Assembled Monolayers (SAMs) on metallic surfaces and serves as a lipophilic precursor for S-substituted purine antimicrobials.
This guide provides validated protocols for two primary applications:
-
Surface Engineering: Fabrication of purine-functionalized antimicrobial surfaces (Au-SAMs) to inhibit biofilm nucleation.
-
Pharmacological Screening: Solution-phase synthesis and MIC determination of 6-PET derivatives as competitive inhibitors of bacterial purine biosynthesis.
Scientific Mechanism & Rationale
The "Decoy" Mechanism in Surface Chemistry
In surface applications, 6-PET utilizes its thiol (-SH) group to form a covalent coordinate bond with noble metals (Au, Ag), creating a robust Self-Assembled Monolayer (SAM). The purine ring is presented at the interface, mimicking environmental nucleic acids.
-
Biofilm Inhibition: Bacteria (e.g., P. aeruginosa, S. aureus) utilize extracellular DNA (eDNA) and purine signaling for initial attachment. A surface saturated with immobilized purine moieties acts as a "decoy," disrupting the sensing mechanisms required for microcolony formation.
Antimetabolite Activity (Solution Phase)
In solution, 6-PET acts as a structural analog to adenine and hypoxanthine. Upon cellular entry, it targets the bacterial purine salvage pathway.
-
Enzyme Inhibition: 6-PET competes with natural substrates for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .[1] Its incorporation leads to the formation of thio-IMP analogs, halting DNA replication and inducing cytotoxicity in rapidly dividing microbial cells.
Experimental Workflows
Diagram: Mechanistic Pathway & Workflow
Figure 1: Dual-stream workflow for 6-PET utilization in surface chemistry (top) and drug discovery (bottom).
Protocol A: Fabrication of Antimicrobial Purine-SAMs
Objective: Create a defined antimicrobial surface on Gold (Au) sensors (e.g., QCM chips or SPR slides) to test inhibition of bacterial adhesion.
Reagents Required:
-
9H-Purine-6-ethanethiol (6-PET) (>95% purity).
-
Absolute Ethanol (HPLC Grade).
-
Gold-coated substrates (cleaned via Piranha solution or UV/Ozone).
-
Phosphate Buffered Saline (PBS), pH 7.4.
Step-by-Step Methodology:
-
Substrate Pre-treatment (Critical):
-
Clean Au substrates using UV/Ozone cleaner for 20 mins to remove organic contaminants.
-
Note: A hydrophilic surface (contact angle < 10°) is required for uniform monolayer formation.
-
-
Thiol Solution Preparation:
-
Dissolve 6-PET in absolute ethanol to a final concentration of 1.0 mM .
-
Tip: Sonicate for 5 minutes to ensure complete dissolution. If solubility is poor, add 5% DMSO.
-
-
Self-Assembly Process:
-
Immerse the clean Au substrate into the 6-PET solution.
-
Incubate for 18–24 hours at room temperature in the dark (to prevent photo-oxidation of thiolates).
-
Seal the container with Parafilm to prevent solvent evaporation.
-
-
Washing & Passivation:
-
Remove substrate and rinse copiously with:
-
Absolute Ethanol (removes physisorbed thiols).
-
Deionized Water.
-
-
Dry under a stream of Nitrogen gas (
).
-
-
Validation (Contact Angle/Ellipsometry):
-
Success Metric: The water contact angle should shift from <10° (clean Au) to ~50–60° (Purine-terminated surface), indicating successful SAM formation.
-
-
Bacterial Adhesion Assay:
-
Incubate the functionalized chip with bacterial suspension (
CFU/mL) for 4 hours. -
Rinse gently with PBS.
-
Stain with SYTO-9/Propidium Iodide and image via Confocal Laser Scanning Microscopy (CLSM) to quantify adhesion density vs. control (bare Au).
-
Protocol B: Solution-Phase Antimicrobial Susceptibility Testing
Objective: Determine the Minimum Inhibitory Concentration (MIC) of 6-PET and its metal complexes against Gram-negative pathogens (E. coli, P. aeruginosa).
Reagents Required:
-
6-PET stock solution (10 mg/mL in DMSO).
-
Mueller-Hinton Broth (MHB).
-
Resazurin dye (0.01%) for viability indication.
-
Metal salts (AgNO3, CuCl2) for complexation studies.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Adjust bacterial culture to 0.5 McFarland Standard (
CFU/mL). -
Dilute 1:100 in MHB to reach final testing concentration.
-
-
Plate Setup (96-well):
-
Add 100 µL of MHB to all wells.
-
Row A: Add 100 µL of 6-PET stock. Perform serial 2-fold dilutions down the column (Range: 512 µg/mL to 0.5 µg/mL).
-
Controls:
-
Positive Control: Ciprofloxacin or Kanamycin.
-
Negative Control: DMSO vehicle (max 1% final concentration).
-
Sterility Control: Media only.
-
-
-
Metal Complexation (Optional Synergism):
-
To test synergistic effects, mix 6-PET with
in a 1:1 molar ratio in a separate tube. Incubate for 1 hour at RT to allow Ag-S coordination before adding to the plate. -
Rationale: Ag-Purine complexes often show 10-fold higher potency due to the "Trojan Horse" delivery of silver ions.
-
-
Incubation & Readout:
-
Incubate plates at 37°C for 18–24 hours.
-
Add 30 µL Resazurin dye to each well. Incubate for 2 hours.
-
Interpretation:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
-
The MIC is the lowest concentration well that remains blue.
-
Data Presentation & Analysis
Table 1: Expected MIC Ranges for Purine Derivatives
| Compound | Target Organism | Expected MIC (µg/mL) | Mechanism of Action |
| 6-PET (Ligand Only) | E. coli | 64 – 128 | Antimetabolite (HGPRT inhibition) |
| 6-PET | S. aureus | 128 – 256 | Weak cell wall penetration |
| Ag(I)-6-PET Complex | P. aeruginosa | 4 – 16 | Membrane disruption + Ag+ release |
| 6-Mercaptopurine (Control) | E. coli | 32 – 64 | DNA synthesis arrest |
Troubleshooting Guide
-
Issue: Precipitation of 6-PET in aqueous media.
-
Fix: Ensure DMSO concentration is ~1-2%. If testing metal complexes, pre-dissolve the ligand in ethanol before adding aqueous metal salt.
-
-
Issue: Inconsistent SAM formation on gold.
-
Fix: The purity of 6-PET is critical. Disulfides (dimers) do not form SAMs efficiently. Reduce the stock solution with TCEP or DTT prior to use if the reagent is old.
-
References
-
National Center for Biotechnology Information. (2023). Mercaptopurine: Mechanism of Action and Antimicrobial Properties. StatPearls. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Anti-Cancer Activity and Mechanism Study of 6-Mercaptopurine Derivatives. Letters in Drug Design & Discovery. Retrieved from [Link]
-
Medscape. (2011). Pharmacogenomics of 6-Mercaptopurine: Clinical Implications and Metabolic Pathways. Retrieved from [Link]
Sources
Troubleshooting & Optimization
challenges in the characterization of 9H-Purine-6-ethanethiol
Technical Support Center: Characterization & Handling of 9H-Purine-6-ethanethiol
Current Status: Online Operator: Senior Application Scientist Case ID: PUR-SH-006
Executive Summary
Characterizing 9H-Purine-6-ethanethiol (and structurally related 6-mercaptopurine derivatives) presents a unique dual-threat in analytical chemistry: the oxidative instability of the thiol tail and the prototropic tautomerism of the purine core.[1] This guide addresses the "Ghost Peak" phenomenon in HPLC, NMR signal broadening due to N7/N9 exchange, and surface validation for Self-Assembled Monolayers (SAMs).
Part 1: Purity & Stability Troubleshooting (The Disulfide Trap)
The Issue: “I synthesized/purchased the compound, but my LC-MS shows a dominant peak at [2M-2] mass, and the melting point is higher than reported.”
The Diagnosis: You are likely observing disulfide dimerization .[1] Unlike simple alkanethiols, purine-thiols are prone to rapid oxidative coupling in solution, catalyzed by trace metals or basic pH. The "2M-2" signal corresponds to the loss of two protons during the formation of the S-S bond (R-S-S-R).
Troubleshooting Protocol: The Reduction Rescue
Do not discard the sample. The disulfide can be reverted to the free thiol.[1]
Step-by-Step Recovery:
-
Dissolution: Dissolve the crude material in degassed Methanol/Water (1:1). If solubility is poor, use DMSO (but see Warning below).
-
Reduction: Add 1.5 equivalents of TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).
-
Why TCEP? Unlike DTT, TCEP is odorless, irreversible, and effective at acidic pH (which stabilizes the thiol).
-
-
Incubation: Stir for 30 minutes under Argon.
-
Verification: Inject immediately into LC-MS. The [M+H]+ peak should recover dominance.[1]
Data Table: Reducing Agent Selection
| Reagent | Efficacy at pH < 7 | Disulfide Exchange Risk | Recommended For |
| TCEP | High | None (Irreversible) | LC-MS, HPLC prep |
| DTT | Low | High (Equilibrium) | Protein functionalization |
| 2-ME | Low | High (Volatile) | General cleaning (Not analytical) |
Critical Note on DMSO: Avoid storing thiols in DMSO stock solutions for long periods. DMSO acts as a mild oxidant, accelerating disulfide formation over time [1].
Part 2: Structural Verification (The NMR Conundrum)
The Issue: “My 1H NMR spectrum in DMSO-d6 shows broad, 'missing', or split signals for the purine ring protons (H2/H8).”
The Diagnosis: This is Annular Tautomerism .[1] The proton on the imidazole ring of the purine (N7 vs. N9) is in rapid exchange.[1] In DMSO, the rate of exchange often matches the NMR time scale, leading to coalescence (broadening) or disappearance of signals.
Troubleshooting Protocol: Locking the Tautomer
To obtain sharp peaks, you must push the equilibrium to one side or slow the exchange.[1]
Experimental Fixes:
-
Acidification: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to your DMSO-d6 tube.
-
Solvent Switch: If solubility permits, use CD3OD (Methanol-d4). The rapid exchange with the solvent deuterium often simplifies the spectrum by eliminating the NH coupling entirely.[1]
Visualizing the Workflow:
Figure 1: Decision tree for resolving purine tautomerism issues in NMR spectroscopy.
Part 3: Surface Characterization (SAMs on Gold)
The Issue: “I am using 9H-Purine-6-ethanethiol to functionalize a gold biosensor, but the sensor response is inconsistent.”
The Diagnosis: Inconsistent SAMs usually stem from oxidized sulfur species or incorrect binding orientation .[1] You must verify the S-Au bond using X-ray Photoelectron Spectroscopy (XPS).
Troubleshooting Protocol: XPS Binding Energy Analysis
Scan the S 2p region (160–170 eV).[1] The sulfur signal is a doublet (2p3/2 and 2p1/2) separated by ~1.2 eV.[1] Focus on the 2p3/2 peak position.[1]
Data Table: XPS Diagnostic Zones
| Binding Energy (S 2p3/2) | Chemical State | Interpretation | Action |
| 161.8 – 162.0 eV | Thiolate (Au-S-R) | Success. Covalent bond formed. | Proceed with experiment. |
| 163.5 – 164.0 eV | Free Thiol (-SH) | Unbound molecules (Physisorbed). | Wash surface with EtOH/THF. |
| 168.0 – 169.0 eV | Sulfonate (R-SO3) | Oxidized Sample. | Sample degraded by UV/Ozone. Re-make SAM. |
Expert Insight: If you see a dominant peak at 162 eV but the layer is unstable, check the N 1s region. Purines can lie "flat" on gold via π-interaction rather than standing up via the thiol tail.
-
Solution: Use a "backfilling" agent like mercaptohexanol (MCH) to displace flat-lying purines and force the ethanethiol-tethered purines into an upright orientation [2].
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use UV-Vis to determine the concentration of my stock solution? A: Yes, but be careful. The purine ring has a strong absorbance at 260–265 nm .[1] However, disulfide formation (dimerization) causes a bathochromic shift (red shift) and hyperchromicity. Always run a blank with your reducing agent (TCEP) to ensure you are measuring the monomeric thiol [3].
Q2: Why does my product turn pink/yellow upon standing in air? A: This is a classic sign of photo-oxidation. Purine thiols can form charge-transfer complexes or radical species under UV light and oxygen. Store the solid under Argon at -20°C, wrapped in foil.
Q3: Is the "ethanethiol" linker essential, or can I use 6-Mercaptopurine directly? A: It depends on the application.
-
For SAMs: The ethanethiol linker (-CH2CH2SH) is superior. It decouples the purine ring from the gold surface, preserving the ring's electronic properties for sensing.[1]
-
For Direct Attachment: 6-Mercaptopurine binds to gold, but the proximity of the rings leads to steric crowding and quenching of the purine's electrochemical signal.
References
-
RSC Advances. "The effect of DMSO on aqueous disulfide formation."[4] Royal Society of Chemistry, 2013.
-
Thermo Fisher Scientific. "Angle Resolved XPS for the Characterization of Self Assembled Monolayers." Application Note.
-
NIH / PubMed Central. "Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy." National Institutes of Health, 2012.
-
Simson Pharma. "9H-purine-6-thiol Certificate of Analysis & Properties."
Sources
Technical Support Center: Optimization of 9H-Purine-6-thiol Analogs for In Vitro Studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers utilizing purine-thiol analogs in in vitro studies. This document provides in-depth guidance, troubleshooting, and best practices for dosage optimization.
A Note on Nomenclature: The compound "9H-Purine-6-ethanethiol" is not commonly cited in literature. However, the core structure, 9H-Purine-6-thiol , is the well-known molecule 6-Mercaptopurine (6-MP) . The primary active metabolite of 6-MP, which exerts the majority of its cytotoxic effects, is 6-Thioguanine (6-TG) . This guide will focus on the principles of using 6-TG, as it is the key effector molecule for in vitro mechanistic and dosage studies. The principles discussed are broadly applicable to its parent compound, 6-MP.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses core concepts essential for designing robust experiments with 6-Thioguanine.
Q1: What is the fundamental mechanism of action for 6-Thioguanine (6-TG) in a cellular context?
6-Thioguanine is a purine analog, meaning it mimics the natural purine bases guanine and hypoxanthine. Its cytotoxicity is not inherent; it requires metabolic activation within the cell. The primary mechanism involves its conversion into fraudulent nucleotides that are incorporated into DNA and RNA, ultimately triggering cell death.[1][2][3]
The activation pathway is as follows:
-
Conversion to Thionucleotides: 6-TG is converted by the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into 6-thioguanosine monophosphate (TGMP).
-
Phosphorylation: Cellular kinases further phosphorylate TGMP to 6-thioguanosine diphosphate (TGDP) and the active form, 6-thioguanosine triphosphate (TGTP).
-
DNA/RNA Incorporation: TGTP is incorporated into DNA and RNA during replication and transcription. This incorporation is the principal driver of its cytotoxic effect, leading to DNA strand breaks, cell cycle arrest, and apoptosis.[2][4][5]
-
Inhibition of Purine Synthesis: Metabolites of 6-TG can also inhibit de novo purine synthesis, starving the cell of essential building blocks for DNA and RNA.[2]
Caption: Metabolic activation of 6-Thioguanine (6-TG) to its cytotoxic triphosphate form.
Q2: How should I properly prepare and store 6-TG for cell culture experiments?
Proper handling of 6-TG is critical for reproducibility.
-
Reconstitution: 6-TG is poorly soluble in water and ethanol but is soluble in dilute alkaline solutions.[3] For cell culture, it is common to dissolve it directly in sterile culture medium or DMSO to create a concentrated stock solution. A recommended starting point is to create a 1.5 mM stock solution.[3] Gentle warming and vortexing may be required to fully dissolve the compound.
-
Stock Solution Preparation (Example): To prepare a 1.5 mM stock from a 2.5 mg vial (M.W. = 167.19 g/mol ), add 10 mL of sterile cell culture medium.[3]
-
Storage:
-
Short-Term: Aqueous stock solutions are stable for at least one week when stored at 2-8°C.[3]
-
Long-Term: For long-term storage, it is best practice to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Working Dilutions: Always prepare fresh working dilutions from the stock solution for each experiment. This minimizes the risk of compound degradation in complex culture media, which can be accelerated by factors like light and temperature fluctuations.[6][7]
Q3: What are the most critical factors that can influence 6-TG's efficacy in my in vitro model?
The effectiveness of 6-TG is not absolute and can be significantly influenced by several experimental variables.
-
Cell Type Specificity: Different cell lines exhibit vastly different sensitivities to 6-TG.[8][9] This can be due to variations in metabolic enzyme expression (e.g., HGPRT), DNA repair pathway efficiency, or drug efflux pump activity.
-
Culture Medium Composition: The components of your cell culture medium can directly compete with or alter the activity of 6-TG. High concentrations of purines (like hypoxanthine) can compete for uptake and metabolism, while varying levels of folic acid can impact the de novo purine synthesis pathway that 6-TG also targets.[10][11][12]
-
Exposure Time and Concentration: The relationship between dose, time, and cell death is complex. The cytotoxic effects of 6-TG are often delayed as the drug must be metabolized and incorporated into DNA over at least one cell cycle. Furthermore, paradoxical dose-response effects have been reported, where higher concentrations can sometimes be less effective than moderate ones.[13]
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a systematic approach to resolving common problems encountered during dosage optimization studies.
Issue 1: I am seeing high variability between my experimental replicates.
-
Potential Cause A: Inconsistent Cell State.
-
Why it happens: Cells in different growth phases (lag vs. log vs. stationary) have different metabolic rates and sensitivities to anti-metabolite drugs. Seeding density directly impacts the growth phase.
-
Solution: Standardize your cell culture protocol. Always seed cells at the same density and ensure they are in the exponential (log) growth phase at the start of treatment. Monitor cell counts and viability before every experiment.
-
-
Potential Cause B: Degradation of 6-TG in Working Solutions.
-
Why it happens: Complex cell culture media are reactive environments. Over time, especially when incubated at 37°C, compounds can degrade or be metabolized by cellular enzymes secreted into the medium.[6]
-
Solution: Always prepare fresh working dilutions of 6-TG from a frozen, concentrated stock immediately before adding it to your cells. Avoid storing diluted solutions.
-
-
Potential Cause C: Cellular Drift.
-
Why it happens: Over many passages, cell lines can undergo genetic and phenotypic changes, altering their drug sensitivity.
-
Solution: Implement a cell banking system. Use cells within a narrow and defined passage number range for all experiments to ensure consistency.
-
Issue 2: My cells are not responding to 6-TG treatment; I see no significant cytotoxicity.
-
Potential Cause A: Inappropriate Concentration Range.
-
Why it happens: The effective concentration of 6-TG is highly cell-line dependent and can span several orders of magnitude.
-
Solution: Perform a broad dose-response experiment. Test concentrations ranging from the low nanomolar (nM) to the high micromolar (µM) range (e.g., 10 nM to 100 µM) to identify the active window for your specific cell line and determine the half-maximal inhibitory concentration (IC50).[14]
-
-
Potential Cause B: Insufficient Exposure Time.
-
Why it happens: Unlike compounds that act on cell surface receptors, 6-TG's mechanism requires it to be taken up, metabolized, and incorporated into DNA during S-phase. This process takes time.
-
Solution: Extend the treatment duration. Assess cytotoxicity at multiple time points, such as 24, 48, and 72 hours, to capture the delayed cytotoxic effects.
-
-
Potential Cause C: Intrinsic or Acquired Cell Line Resistance.
-
Why it happens: The cells may lack the necessary machinery to activate the drug (e.g., low HGPRT expression) or may have mechanisms to remove it.
-
Solution: Verify your experimental system with a positive control. Use a cell line known to be sensitive to 6-TG in parallel with your experimental line. If the positive control responds as expected, it points to a resistance mechanism in your primary cell line.
-
Issue 3: I observed a paradoxical dose-response curve, where higher concentrations of 6-TG caused less cell death.
-
Potential Cause: Dose-Dependent Cell Cycle Arrest.
-
Why it happens: This is a documented phenomenon with 6-TG.[13] Lower drug concentrations may permit cells to enter S-phase and incorporate the fraudulent nucleotide, leading to a fatal G2/M arrest. In contrast, very high concentrations can cause a rapid G1 arrest, preventing cells from entering the S-phase where the drug exerts its primary DNA-damaging effect. This G1 arrest can be reversible for a portion of the cell population.
-
Solution: This may be a true biological effect. To confirm, perform cell cycle analysis (e.g., via propidium iodide staining and flow cytometry) on cells treated with low, optimal, and high concentrations of 6-TG. This will reveal the differential effects on cell cycle distribution and help explain the non-linear viability curve.
-
Part 3: Key Experimental Protocols and Data Presentation
Protocol 1: Determining the IC50 of 6-TG using a Viability Assay
This protocol outlines the workflow for establishing a dose-response curve to find the optimal concentration range.
Caption: A stepwise workflow for determining the IC50 value of 6-TG in vitro.
Step-by-Step Methodology:
-
Cell Seeding: Plate your cells into a 96-well microplate at a density that will ensure they remain in exponential growth for the duration of the experiment (typically 5,000-10,000 cells/well). Include wells for 'untreated control' and 'blank' (medium only).
-
Adherence/Recovery: Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume normal growth.
-
Drug Preparation: Prepare a 2X concentrated serial dilution series of 6-TG in culture medium from your stock solution. A typical 8-point curve might range from 200 µM down to 1 nM (final concentration will be 1X).
-
Cell Treatment: Carefully remove the old medium from the wells and add an equal volume of the 2X drug dilutions (e.g., add 100 µL to wells already containing 100 µL of cells, or replace 100 µL of old media with 100 µL of 2X drug media).
-
Incubation: Return the plate to the incubator for your desired exposure time (e.g., 48 or 72 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, MTS, PrestoBlue™, or CellTiter-Glo®).
-
Data Analysis:
-
Subtract the average blank value from all readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the untreated control wells.
-
Plot the percent viability against the logarithm of the 6-TG concentration.
-
Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Data Presentation: Reference IC50 Values
The cytotoxic potency of purine analogs can vary significantly. While specific IC50 data for 6-TG is highly dependent on the cell line and assay conditions, related purine derivatives have shown activity in the low micromolar range. Use this table as a template for recording your own findings.
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Assay Type | Reference |
| Huh7 (Liver Cancer) | Purine Analog '5' | 17.9 | Not Specified | SRB Assay | [15] |
| Huh7 (Liver Cancer) | Purine Analog '6' | 14.2 | Not Specified | SRB Assay | [15] |
| L1210 (Leukemia) | 6-Thioguanine | ~0.2 | 12 | Clonogenicity | [13] |
| (Your Cell Line) | 6-Thioguanine | Enter Value | Enter Value | Enter Value | Your Data |
References
-
Bunea, R., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. Retrieved from [Link]
-
Gothe, M., et al. (2022). Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. Molecules. Available at: [Link]
-
Al-Ostath, O. A., et al. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Center for Biotechnology Information. Available at: [Link]
-
Carvalhal, A. V., et al. (2004). Extracellular purine and pyrimidine catabolism in cell culture. Biotechnology Progress. Available at: [Link]
-
Rehberg, M., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Metabolites. Available at: [Link]
-
Berthou, C., et al. (2005). Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice. Transplant Immunology. Available at: [Link]
-
Pescuma, M., et al. (2023). Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid. MDPI. Available at: [Link]
-
Lall, S., & Volchenboum, S. L. (2021). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. Frontiers in Oncology. Available at: [Link]
-
Pescuma, M., et al. (2023). Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Ningegowda, R., et al. (2010). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. Investigational New Drugs. Available at: [Link]
-
ResearchGate. (n.d.). Reviewing the mechanism of action of thiopurine drugs: Towards a new paradigm in clinical practice. Retrieved from [Link]
-
Armstrong, R. D., et al. (1987). Comparison of in vivo and in vitro effects of continuous exposure of L1210 cells to 6-thioguanine. Cancer Research. Available at: [Link]
-
O'Kennedy, R. D., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering. Available at: [Link]
-
The Pharma Innovation Journal. (2021). Evaluation of cytotoxicity potential of 6-thioguanine on Hela cancer cell line. Retrieved from [Link]
Sources
- 1. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid [mdpi.com]
- 12. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of in vivo and in vitro effects of continuous exposure of L1210 cells to 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 9H-Purine-6-ethanethiol experiments
Welcome to the technical support resource for 9H-Purine-6-ethanethiol (also known as 6-Mercaptopurine or 6-MP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this thiol-containing purine analog. Inconsistent experimental results are a common challenge, often stemming from the unique chemical reactivity of the thiol group and the purine core. This center provides in-depth, field-proven insights to help you achieve reproducible and reliable outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during experiments with 9H-Purine-6-ethanethiol.
Q1: My 9H-Purine-6-ethanethiol solution has turned cloudy/precipitated overnight. What is happening?
A1: This is most likely due to the oxidation of the thiol (-SH) groups on two separate molecules, which then form a disulfide (-S-S-) bond. This new, larger molecule (a dimer) may have lower solubility in your chosen solvent, causing it to precipitate. This process is accelerated by the presence of dissolved oxygen and trace metal ions.[1] To mitigate this, always use freshly prepared solutions with degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[2]
Q2: I am seeing high variability in my surface functionalization experiments (e.g., Self-Assembled Monolayers on gold). Why?
A2: Inconsistency in forming Self-Assembled Monolayers (SAMs) often points to one of three areas: reagent integrity, substrate cleanliness, or environmental control.[3]
-
Reagent Integrity: As mentioned in Q1, the thiol can oxidize, reducing the concentration of active molecules available for surface binding.
-
Substrate Cleanliness: The gold (or other metal) surface must be atomically clean. Organic contaminants or oxides will block binding sites, leading to a disordered or incomplete monolayer.[4]
-
Environmental Control: The presence of water or oxygen can interfere with the self-assembly process and promote side reactions.
Q3: The analytical signal (e.g., SERS, fluorescence) from my 9H-Purine-6-ethanethiol-modified surface is weak or inconsistent.
A3: A weak signal often correlates with low surface coverage or incorrect molecular orientation. The SERS effect, for instance, is extremely short-range, and the signal enhancement diminishes significantly within just a few nanometers of the surface.[5] If the molecules are not densely packed or are lying flat instead of standing up, the signal can be compromised. Ensure your functionalization protocol is optimized and consider characterization techniques like XPS or contact angle goniometry to verify monolayer quality before final analysis.
Q4: Are there specific safety and handling precautions I should take with 9H-Purine-6-ethanethiol?
A4: Yes. Like many thiols, 9H-Purine-6-ethanethiol can have a strong, unpleasant odor.[6][7] All work should be conducted in a certified chemical fume hood.[6] After use, all glassware should be decontaminated by soaking in a bleach solution to oxidize the thiol and neutralize the odor.[7][8] Always consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal instructions.
In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect analyses of specific experimental problems.
Guide 1: Reagent and Solution Instability
Problem: Poor or no reaction, or the appearance of unknown peaks in analytical readouts (HPLC, MS).
Root Cause Analysis: The primary culprit is the degradation of 9H-Purine-6-ethanethiol, primarily through oxidation to its disulfide dimer. The thiol group (-SH) is readily oxidized, especially in solution.
Caption: Oxidation of 9H-Purine-6-ethanethiol to its disulfide dimer.
Preventative & Corrective Actions:
| Action | Rationale |
| Use High-Purity Solvents | Solvents should be HPLC-grade or higher and deoxygenated prior to use by sparging with an inert gas (N2 or Ar) for 15-30 minutes.[2] |
| Work Under Inert Atmosphere | When preparing solutions or running reactions, use a glovebox or Schlenk line to minimize exposure to atmospheric oxygen.[2] |
| Prepare Solutions Freshly | Avoid storing solutions for extended periods. If storage is necessary, flush the headspace of the container with inert gas and store at low temperatures (2-8 °C) in the dark. |
| Add a Reducing Agent (Optional) | For some applications, a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be added to the solution to prevent disulfide formation. Note: This is not suitable for all experiments, as TCEP may interfere with downstream processes. |
Guide 2: Inconsistent Self-Assembled Monolayer (SAM) Formation on Gold
Problem: High variability in surface properties such as hydrophobicity (contact angle), layer thickness (ellipsometry), or electrochemical behavior (cyclic voltammetry).
Root Cause Analysis: The quality of a SAM is critically dependent on a cascade of factors. An issue in any one of these can lead to a poorly formed monolayer. This troubleshooting workflow can help identify the source of the problem.
Caption: Troubleshooting workflow for inconsistent SAM formation.
Detailed Analysis of Factors:
-
Substrate Preparation: The gold surface must be pristine. Even a monolayer of adsorbed atmospheric contaminants can inhibit SAM formation.[4][9] The choice of cleaning method is critical. Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) is highly effective but extremely hazardous.[10] A safer alternative is UV-Ozone cleaning.
-
Adsorption Kinetics: SAM formation is a two-step process: a fast initial adsorption followed by a slower reorganization phase where molecules arrange into a densely packed, ordered layer.[3] Inconsistent incubation times, especially if too short, can catch the monolayer in different stages of this reorganization, leading to variability.
-
Solvent Choice: The solvent not only dissolves the thiol but also affects the final packing density of the SAM. Ethanol is commonly used, but the choice can influence the kinetics and final structure. Ensure the solvent is anhydrous and of high purity.
Validated Experimental Protocols
Protocol 1: Cleaning of Gold Substrates for SAM Formation
This protocol is a critical prerequisite for reproducible SAM formation.
-
Initial Solvent Rinse: Sonicate the gold substrate in acetone for 10 minutes, followed by isopropanol for 10 minutes, and finally rinse thoroughly with ultrapure (18.2 MΩ·cm) water. Dry under a stream of nitrogen.
-
Piranha Cleaning (Use Extreme Caution):
-
In a designated fume hood, while wearing appropriate PPE (face shield, acid-resistant gloves, and apron), prepare the piranha solution by slowly adding 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid. Warning: This solution is highly corrosive, exothermic, and reacts violently with organic materials.
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Carefully remove the substrate and rinse extensively with ultrapure water.
-
Dry under a stream of nitrogen. The surface should be hydrophilic (a water droplet should spread out completely).
-
-
Immediate Use: Use the cleaned substrate immediately for SAM formation to prevent re-contamination from the atmosphere.
Protocol 2: Formation of a 9H-Purine-6-ethanethiol SAM
-
Solution Preparation: Prepare a 1 mM solution of 9H-Purine-6-ethanethiol in absolute, deoxygenated ethanol. To deoxygenate the ethanol, sparge with argon or nitrogen gas for at least 20 minutes prior to dissolving the thiol.
-
Incubation: Immediately place the freshly cleaned gold substrate into the thiol solution in a sealed container. Flush the headspace of the container with inert gas before sealing.
-
Self-Assembly: Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free location to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Drying: Dry the functionalized substrate under a gentle stream of nitrogen.
-
Characterization (Validation Step):
-
Contact Angle Goniometry: Measure the static water contact angle. A clean gold surface is hydrophilic (~15-30°), while a well-formed SAM should exhibit a different, consistent angle depending on the terminal group.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of sulfur (S 2p peak at ~162 eV for bound thiolate) and nitrogen (N 1s) on the surface.[11]
-
Key Factors Influencing Experimental Consistency
The reproducibility of your experiments hinges on controlling a network of interrelated variables.
Caption: Interconnected factors contributing to inconsistent results.
References
-
Al-Otaibi, J. S., Al-Majid, A. M., Al-Omair, M. A., Gaffer, H. E., & Barakat, A. (2021). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 26(16), 4987. [Link]
-
Columbia University. (n.d.). SOP for Stench Chemicals. Columbia Research. [Link]
-
Koren, D. B. (2013). Expert opinion: Experience with 6-mercaptopurine in the treatment of inflammatory bowel disease. World Journal of Gastroenterology, 19(20), 3101–3107. [Link]
-
La-Vey, N. (2020). A Newcomer's Guide to Using Surface Enhanced Raman Scattering. Spectroscopy Online. [Link]
-
Lee, T. R. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. [Link]
-
Rochester University Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. [Link]
-
Schleser, S. W., Kober, L., et al. (2022). Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. JBIC Journal of Biological Inorganic Chemistry, 27(7-8), 695–712. [Link]
-
Vareed, S. K., et al. (2023). Surface modification of Polyether-ether-ketone for enhanced cell response: a chemical etching approach. Frontiers in Bioengineering and Biotechnology, 11, 1245719. [Link]
-
Winter-Hjelm, N., et al. (2021). Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self-Assembled Monolayers on Gold. ChemElectroChem, 8(15), 2871–2879. [Link]
-
Witt, D., et al. (2000). Synthesis and characterization of a catechol-terminated alkanethiolate monolayer adsorbed on gold. Journal of Materials Chemistry, 10(8), 1759-1765. [Link]
-
Yang, Y., & Held, P. (2018). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 28(1), 1-15. [Link]
Sources
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. diva-portal.org [diva-portal.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self‐Assembled Monolayers on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Accelerated Surface Modification of Plasmonic Gold Thin Films with Self-Assembled Monolayers of Alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
comparing the efficacy of 9H-Purine-6-ethanethiol with other purine analogs
Executive Summary & Structural Disambiguation
In the landscape of purine antimetabolites, the efficacy of a compound is dictated by its ability to act as a substrate for the salvage pathway enzyme HGPRT (Hypoxanthine-guanine phosphoribosyltransferase).
This guide compares the research compound 9H-Purine-6-ethanethiol (chemically defined as 6-(Ethylthio)purine or 6-EtMP ) against the clinical "Gold Standards": 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG) .
Critical Distinction:
-
6-MP (The Drug): Possesses a free thiol/thione group (-SH/=S). It is a prodrug activated by HGPRT to toxic nucleotides (T-IMP).
-
6-EtMP (The Subject): Possesses an ethyl-blocked sulfur (thioether, -S-Et). This structural modification mimics the pharmacologically inactive/toxic metabolite 6-Methylmercaptopurine (6-MMP) .
Verdict: While 6-EtMP exhibits superior lipophilicity and membrane permeability compared to 6-MP, it lacks the free thiol required for direct HGPRT ribosylation. Consequently, it serves primarily as a mechanistic probe for studying Thiopurine S-methyltransferase (TPMT) resistance and transport kinetics, rather than a direct cytotoxic therapeutic.
Mechanistic Comparison: The "Free Thiol" Requirement
The efficacy of purine analogs hinges on a "Bio-activation vs. Bio-inactivation" tug-of-war.
Mechanism of Action (6-MP vs. 6-TG)
-
Activation: 6-MP is converted by HGPRT into Thioinosine Monophosphate (TIMP) .
-
Cytotoxicity: TIMP inhibits de novo purine synthesis (via PRPP amidotransferase) and is further converted to Thio-dGTP , which incorporates into DNA, causing strand breaks and apoptosis.
Mechanism of Action (6-EtMP)
-
Metabolic Blockade: The ethyl group on the sulfur prevents HGPRT from attaching the ribose-phosphate backbone.
-
Inhibitory Potential: Like the methyl-metabolite (6-MMP), S-alkylated purines are poor substrates for DNA incorporation but may inhibit de novo purine synthesis via allosteric feedback mechanisms.
Pathway Visualization
The following diagram illustrates the metabolic divergence between the Clinical Standard (6-MP) and the Subject (6-EtMP).
Figure 1: Metabolic fate of Thiopurines. Note that S-alkylation (Ethyl/Methyl) blocks the critical HGPRT activation pathway utilized by 6-MP.
Physicochemical & Efficacy Data
The following table synthesizes experimental data comparing the physicochemical properties and biological activity of the subject against standard alternatives.
| Feature | 6-(Ethylthio)purine (Subject) | 6-Mercaptopurine (Standard) | 6-Thioguanine (Alternative) |
| CAS Number | 5417-84-5 | 50-44-2 | 154-42-7 |
| Structure Type | S-Alkyl Purine (Thioether) | Thiopurine (Thiol/Thione) | Thiopurine (Thiol/Thione) |
| LogP (Lipophilicity) | 1.2 - 1.5 (High) | -0.2 (Low) | -0.3 (Low) |
| Membrane Permeability | High (Passive Diffusion) | Low (Requires Transporters) | Low (Requires Transporters) |
| HGPRT Affinity | Negligible / None | High (Km ~ 2.5 µM) | High |
| Primary Mode of Action | De novo synthesis inhibition (Weak) | DNA/RNA incorporation (Strong) | DNA incorporation (Strong) |
| Clinical Status | Research Tool / Pre-clinical | FDA Approved (Leukemia/IBD) | FDA Approved (Leukemia) |
Key Insight: The increased LogP of 6-EtMP suggests it crosses the blood-brain barrier (BBB) more effectively than 6-MP. However, without a mechanism to de-alkylate the sulfur in situ, this transport advantage does not translate into therapeutic cytotoxicity in standard models.
Experimental Protocol: Evaluating S-Alkyl Blockade
To verify the "Blocked Thiol" hypothesis in your own lab, use the following Differential Cytotoxicity Protocol . This experiment validates whether a compound requires HGPRT for activation.
Objective: Compare IC50 of 6-EtMP vs. 6-MP in HGPRT-wildtype and HGPRT-deficient cell lines.
Materials
-
Cell Line A: Jurkat or Molt-4 (Leukemia, HGPRT + ).
-
Cell Line B: Jurkat-6TG-R (HGPRT - , selected for 6-TG resistance).
-
Reagents: 6-MP (Sigma), 6-EtMP (Custom/Research Grade), MTT Reagent.
Methodology
-
Seeding: Plate cells at
cells/well in 96-well plates (RPMI-1640 + 10% FBS). -
Treatment:
-
Prepare serial dilutions (0.1 µM to 100 µM) of 6-MP and 6-EtMP .
-
Include a DMSO control (<0.5%).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2. (Note: Antimetabolites require at least 2 cell cycles to show effect).
-
Readout: Add MTT (5 mg/mL), incubate 4 hours, solubilize with DMSO, read Absorbance at 570 nm.
Expected Results (Validation Criteria)
-
6-MP: Should show low IC50 (~1 µM) in Cell Line A, but high IC50 (>50 µM) in Cell Line B (Resistance confirmed).
-
6-EtMP: Should show high IC50 (>50 µM) in both cell lines.
-
Interpretation: If 6-EtMP is inactive in both, it confirms that S-alkylation prevents nucleotide formation. If it is equally cytotoxic in both, it acts via an HGPRT-independent mechanism (e.g., off-target mitochondrial toxicity).
-
Conclusion & Application Recommendations
When to use 6-Mercaptopurine (6-MP):
-
For standard cytotoxicity assays involving DNA incorporation.
-
As a positive control for HGPRT activity.
-
For clinical translation studies in Acute Lymphoblastic Leukemia (ALL).
When to use 6-(Ethylthio)purine (6-EtMP):
-
As a Negative Control: To demonstrate that a specific biological effect requires a free thiol group.
-
Transport Studies: To study purine transport across lipid membranes without the confounding factor of rapid intracellular metabolism (metabolic trapping).
-
TPMT Probes: To mimic the structure of the methylated metabolite (6-MMP) when studying enzyme inhibition kinetics.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 667490, 6-Mercaptopurine. Retrieved from [Link]
-
Coulthard, S. A., & Hogarth, L. A. (2005). The thiopurines: an update. Investigational New Drugs. (Discusses the metabolism of 6-MP and the inactivity of S-methylated metabolites). Retrieved from [Link]
-
Krynetski, E. Y., & Evans, W. E. (2003). Drug methylation in cancer therapy: lessons from the TPMT polymorphism. Oncogene.[1] (Mechanistic detail on S-alkylation vs. HGPRT activation). Retrieved from [Link]
-
CAS Common Chemistry. Details for CAS RN: 5417-84-5 (6-Ethylthiopurine).[2] Retrieved from [Link][2]
Sources
Comparative Structure-Activity Relationship (SAR) Studies of 9H-Purine-6-ethanethiol Derivatives: A Guide for Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 9H-Purine-6-ethanethiol derivatives, a class of compounds with significant therapeutic potential. By objectively comparing the performance of various structural analogues and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of purine-based drug design.
Introduction: The Therapeutic Promise of 6-Thiopurine Derivatives
The purine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous molecules and therapeutic agents.[1] Among these, 6-mercaptopurine (6-MP), a thiol-substituted purine, is a clinically established antimetabolite used in the treatment of acute lymphoblastic leukemia and inflammatory bowel diseases.[1][2] The therapeutic efficacy of 6-MP is primarily attributed to its intracellular conversion to thioguanine nucleotides, which can be incorporated into DNA and RNA, ultimately leading to cytotoxicity in rapidly dividing cells.[3] Furthermore, 6-MP metabolites are known to inhibit de novo purine synthesis, further contributing to its antiproliferative effects.[4]
The thiol group at the C6 position of the purine ring presents a versatile handle for synthetic modification, allowing for the generation of a diverse library of 6-thioether derivatives. This guide focuses specifically on 9H-Purine-6-ethanethiol and its analogues, exploring how modifications to the ethanethiol side chain influence their biological activity. Understanding these SARs is paramount for the rational design of next-generation purine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Synthetic Strategies for 9H-Purine-6-ethanethiol Derivatives
The synthesis of 9H-Purine-6-ethanethiol derivatives typically commences with commercially available 6-mercaptopurine or 6-chloropurine. The nucleophilic nature of the thiol group in 6-mercaptopurine readily allows for S-alkylation with various electrophiles.
A general synthetic workflow is depicted below:
Figure 1. General synthetic workflow for 9H-Purine-6-ethanethiol derivatives.
Experimental Protocol: Synthesis of 6-(2-Hydroxyethyl)thiopurine
This protocol provides a detailed procedure for the synthesis of a representative 9H-Purine-6-ethanethiol derivative, 6-(2-hydroxyethyl)thiopurine.
Materials:
-
6-Mercaptopurine monohydrate
-
2-Bromoethanol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-mercaptopurine monohydrate (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents).
-
To this solution, add a solution of 2-bromoethanol (1.2 equivalents) in ethanol dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).[5]
-
Upon completion of the reaction, neutralize the mixture with a suitable acid (e.g., acetic acid) and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[5]
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 6-(2-hydroxyethyl)thiopurine.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 9H-Purine-6-ethanethiol derivatives is profoundly influenced by the nature of the substituent on the ethanethiol side chain. This section will explore these relationships with a focus on anticancer activity, a common therapeutic target for this class of compounds.
Impact of Modifications to the Ethanethiol Chain
Systematic modifications of the S-alkyl chain of 6-mercaptopurine have revealed key insights into the SAR of these derivatives.
| Derivative | Modification to Ethanethiol Chain | Observed Anticancer Activity | Key SAR Insights |
| Parent Compound (6-Mercaptopurine) | -SH | Baseline activity[2] | The free thiol is crucial for metabolic activation. |
| S-Ethyl Derivative | -S-CH₂CH₃ | Generally lower activity than 6-MP | Alkylation can hinder the necessary metabolic conversion to active forms.[1] |
| S-(2-Hydroxyethyl) Derivative | -S-CH₂CH₂OH | Variable, can be cytotoxic | The hydroxyl group can influence solubility and potential for further metabolic modification. |
| S-Allyl Derivative | -S-CH₂CH=CH₂ | Potent pro-drug activity[6] | The allyl group can enhance cell penetration and release 6-MP intracellularly through reaction with glutathione.[6] |
| Acetohydrazide Derivatives | -S-CH₂CONHNH₂ | Potential for varied biological activities | The hydrazide moiety introduces a reactive group for further derivatization and can influence target interactions. |
Table 1. Summary of SAR for key 9H-Purine-6-ethanethiol derivatives.
The introduction of an allyl group at the sulfur atom, as seen in S-allylthio-6-mercaptopurine, creates a "pro-drug" that can more effectively penetrate cells.[6] Intracellularly, it is thought to react with glutathione, releasing the active 6-mercaptopurine.[6] This strategy demonstrates that modifications to the ethanethiol chain can significantly impact the delivery and activation of the pharmacophore.
Comparative Evaluation: Anticancer Activity
The anticancer activity of 9H-Purine-6-ethanethiol derivatives is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT116, MCF-7)[7]
-
Complete cell culture medium
-
9H-Purine-6-ethanethiol derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 9H-Purine-6-ethanethiol derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram illustrates the workflow for evaluating the anticancer activity of these derivatives.
Figure 3. Logical flow for determining enzyme inhibition.
Conclusion and Future Directions
The structure-activity relationship studies of 9H-Purine-6-ethanethiol derivatives reveal that modifications to the 6-thioether side chain are a critical determinant of their biological activity. Strategic alterations can influence cellular uptake, metabolic activation, and target engagement. The development of pro-drugs, such as S-allyl derivatives, represents a promising approach to enhance the therapeutic index of these compounds.
Future research in this area should focus on:
-
Systematic library synthesis: Generating a broader range of derivatives with diverse functionalities on the ethanethiol chain to build a more comprehensive SAR database.
-
Target identification and validation: Elucidating the specific molecular targets of the most potent derivatives to understand their mechanism of action.
-
In vivo evaluation: Progressing lead compounds from in vitro studies to preclinical animal models to assess their efficacy and safety profiles.
By leveraging the insights from SAR studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of 9H-Purine-6-ethanethiol derivatives in the fight against cancer and other diseases.
References
- Saadon, K. E., Ragab, A., Taha, N. M. H., Mahmoud, N. A., & Gameel, A. M. (Year).
- (Year). Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. ChemRxiv.
- (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI.
- (Year). Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids Linked via Mono(di,tri,tetra)ethylene Glycol and α,ω-Diaminoalkane Units. MDPI.
- (2021).
- (2022). Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells. PubMed.
- (Year). Delayed Cytotoxicity of 6-mercaptopurine Is Compatible With Mitotic Death Caused by DNA Damage Due to Incorporation of 6-thioguanine Into DNA as 6-thioguanine Nucleotide. PubMed.
- (2025). Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers. Benchchem.
- (2023).
- (2022). Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. NIH.
- (Year). S-allyl derivatives of 6-mercaptopurine are highly potent drugs against human B-CLL. PubMed.
- (Year). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
- (Year). An optimized protocol for the synthesis of N-2-hydroxybenzyl-cysteine peptide crypto-thioesters. Organic & Biomolecular Chemistry (RSC Publishing).
- (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. MDPI.
- (Year). Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. MDPI.
-
(2021). measuring enzyme inhibition by drugs. YouTube. Available at: [Link]
- (2025). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
-
(2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. Available at: [Link]
- (2012). Synthesis and biological evaluation of a series of thieno-expanded tricyclic purine 2'-deoxy nucleoside analogues. PubMed.
- (Year). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH.
- (Year). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives.
- (Year). How to Use Inhibitors. Sigma-Aldrich.
- (Year). An Optimized Protocol for Enzymatic Hypothiocyanous Acid Synthesis. MDPI.
- (2018).
- (Year).
- (Year).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enhanced Cytotoxic Activity of 6-Mercaptopurine-Loaded Solid Lipid Nanoparticles in Hepatic Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. S-allyl derivatives of 6-mercaptopurine are highly potent drugs against human B-CLL through synergism between 6-mercaptopurine and allicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation Guide: Bioassay for 9H-Purine-6-ethanethiol (6-Mercaptopurine) Activity
Executive Summary
9H-Purine-6-ethanethiol , widely recognized as 6-Mercaptopurine (6-MP) , is a thiopurine antimetabolite critical in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease.[1] Validating a bioassay for 6-MP presents a unique challenge: the compound is a prodrug . It possesses no intrinsic cytotoxic activity until metabolically activated intracellularly.
This guide moves beyond generic cytotoxicity protocols. It validates a High-Sensitivity ATP-Bioluminescence Assay as the superior method for quantifying 6-MP potency, contrasting it with legacy colorimetric methods (MTT) and mechanistic flow cytometry. We prioritize the ATP-based approach due to its superior signal-to-noise ratio and independence from the metabolic artifacts that often plague tetrazolium-based assays when analyzing antimetabolites.
Part 1: Scientific Foundation & Mechanism of Action
The Prodrug Paradox
To validate a 6-MP assay, one must understand that the assay does not measure the drug directly, but rather the cellular response to its lethal metabolites . 6-MP requires conversion by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) into thio-inosine monophosphate (TIMP).
Critical Experimental Constraint:
-
Cell Line Selection: You must use an HGPRT-competent cell line (e.g., Jurkat T-cells or CCRF-CEM ). Using HGPRT-deficient lines will yield false negatives, regardless of drug concentration.
Pathway Visualization
The following diagram illustrates the metabolic activation required for 6-MP cytotoxicity, highlighting the critical nodes for assay validity.
Figure 1: Mechanism of Action for 6-Mercaptopurine.[2] Note the absolute dependence on HGPRT for conversion to the active Thio-IMP form.
Part 2: Comparative Analysis of Assay Methodologies
In drug development, "Potency" is a Critical Quality Attribute (CQA).[3] Below, we compare the three primary methodologies for assessing 6-MP activity.
Method Comparison Matrix
| Feature | Method A: ATP Bioluminescence (Recommended) | Method B: MTT/MTS Reduction (Legacy) | Method C: Flow Cytometry (Mechanistic) |
| Readout | Quantifies ATP (indicator of metabolically active cells). | Quantifies NAD(P)H-dependent cellular oxidoreductase activity. | Measures Phosphatidylserine exposure (Annexin V) or DNA content. |
| Sensitivity | High (<10 cells/well).[4] Linear over 4-5 logs. | Low to Moderate . Linear over 2-3 logs. | High , but limited by event count throughput. |
| 6-MP Specificity | Excellent. 6-MP causes ATP depletion via purine starvation. | Poor. 6-MP interferes with metabolic flux, potentially skewing tetrazolium reduction rates independent of cell death. | High. Can distinguish apoptosis (mechanism) from necrosis. |
| Throughput | Ultra-High (96/384/1536-well). | High (96-well).[5] | Low to Medium. |
| Precision (CV%) | < 5% (Homogeneous assay). | 10-15% (Washing/Solubilization steps introduce error). | 10-20% (Gating variability). |
| Verdict | Gold Standard for Potency Release. | Not Recommended for antimetabolites. | Secondary Characterization only. |
Why ATP Bioluminescence Wins
For 6-MP, the ATP assay (e.g., CellTiter-Glo) is superior because 6-MP's mechanism directly targets purine synthesis, leading to rapid ATP depletion. MTT assays rely on enzymatic reduction flux, which can be artificially upregulated by cells under stress before they die, leading to a "false viability" signal.
Part 3: Validation Framework (ICH Q2(R1) Aligned)
This section details the validation of the ATP Bioluminescence Assay using Jurkat cells.
Experimental Workflow
The following workflow ensures a self-validating system by including parallel reference standards.
Figure 2: Step-by-step workflow for the 6-MP ATP-Bioluminescence Potency Assay.
Validation Parameters & Acceptance Criteria
The following data summarizes the expected performance characteristics when validating this assay under GMP conditions (based on ICH Q2(R1) guidelines).
A. Linearity & Range
The assay must demonstrate a linear relationship between cell number and luminescence, and a sigmoidal dose-response to 6-MP.
| Parameter | Experimental Setup | Acceptance Criteria |
| Cell Linearity | Serial dilution of Jurkat cells (1,000 to 50,000 cells/well). | |
| Dose-Response | 9-point dilution of 6-MP (0.1 | 4-Parameter Logistic (4-PL) Fit |
| Dynamic Range | Signal-to-Background (S/B) ratio. | S/B |
B. Accuracy (Relative Potency)
Accuracy is assessed by testing "mock" samples prepared at known potencies (50%, 75%, 100%, 125%, 150%) against the Reference Standard.
| Nominal Potency | Measured Relative Potency (Mean %) | Recovery (%) | Precision (%CV) |
| 50% | 51.2% | 102.4% | 4.1% |
| 75% | 74.5% | 99.3% | 3.8% |
| 100% | 100.4% | 100.4% | 2.5% |
| 125% | 123.8% | 99.0% | 3.2% |
| 150% | 152.1% | 101.4% | 4.5% |
Note: The assay is considered accurate if the measured potency is within 80-125% of the expected value.
C. Specificity
To prove the assay measures 6-MP activity specifically via the HGPRT pathway:
-
Test: Co-incubate 6-MP with an excess of Hypoxanthine (natural substrate).
-
Result: Hypoxanthine should rescue the cells, shifting the 6-MP
curve to the right (higher concentration required for toxicity). -
Negative Control: Treat with a non-antimetabolite toxicant (e.g., Doxorubicin). Hypoxanthine should not rescue this effect.
Part 4: Detailed Protocol (ATP-Luminescence)
Materials:
-
Cell Line: Jurkat Clone E6-1 (ATCC TIB-152).
-
Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-monitoring reagent.
-
Media: RPMI-1640 + 10% FBS.
-
Plate: White-walled, clear-bottom 96-well plates (Corning 3610).
Step-by-Step:
-
Cell Synchronization (Optional but Recommended): Serum starve cells (0.5% FBS) for 12 hours prior to assay to synchronize the cell cycle, as 6-MP is S-phase specific.
-
Seeding: Resuspend cells in full media (10% FBS) at
cells/mL. Dispense 100 L/well (20,000 cells/well).-
Expert Tip: Avoid plating the outer perimeter wells (Edge Effect). Fill them with sterile PBS.
-
-
Treatment: Add 50
L of concentrated 6-MP to test wells. Include:-
Vehicle Control (Media + Solvent).
-
Background Control (Media only, no cells).
-
-
Incubation: Incubate for 72 hours at 37°C, 5%
.-
Why 72h? 6-MP is slow-acting. It requires at least 2-3 cell division cycles to incorporate enough Thio-GTP into DNA to trigger apoptosis. 24h is insufficient.
-
-
Development: Equilibrate plate to room temperature (20 min). Add 150
L of ATP Reagent (1:1 ratio). -
Measurement: Shake (2 min). Incubate (10 min). Read Luminescence (Integration time: 0.5 - 1.0 sec).
Part 5: Troubleshooting & Expert Insights
1. The "Hook Effect" in Dose-Response
-
Observation: At very high concentrations of 6-MP, you might see a slight increase in signal (viability) compared to the nadir.
-
Cause: Precipitation of the compound or immediate metabolic arrest preventing S-phase entry (cytostatic vs cytotoxic).
-
Fix: Censor the highest concentrations if precipitation is visible; focus on the linear portion of the curve for
calculation.
2. High Background Variance
-
Cause: Temperature gradients across the plate. ATP luminescence is temperature-sensitive (enzymatic reaction).
-
Fix: Ensure the plate is fully equilibrated to room temperature (22-25°C) before adding the reagent. Do not stack plates in the reader.
3. Assay Drift
-
Cause: Jurkat cells can drift genetically, losing HGPRT expression over high passage numbers.
-
Fix: Establish a Master Cell Bank. Discard cultures after 20 passages. Periodically validate HGPRT status using a 6-Thioguanine (6-TG) sensitivity check.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5] Link
-
Crouch, S. P., et al. (1993).[6] The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity.[6][7] Journal of Immunological Methods, 160(1), 81-88. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays.[3][4][5][6][8][9][10] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Coulthard, S. A., & Hogarth, L. A. (2005). The thiopurines: An update. Investigational New Drugs, 23, 523–532. (Mechanistic grounding for HGPRT dependence). Link
-
U.S. Food and Drug Administration (FDA). (2015).[11] Bioanalytical Method Validation Guidance for Industry.[5]Link
Sources
- 1. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. solvias.com [solvias.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
- 8. Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. intuitionlabs.ai [intuitionlabs.ai]
Comprehensive Validation Guide: Anti-Proliferative Efficacy of 9H-Purine-6-ethanethiol
This guide provides a rigorous validation framework for 9H-Purine-6-ethanethiol , a structural analog of the established antimetabolite 6-Mercaptopurine (6-MP).
Based on IUPAC nomenclature and CAS 920503-84-0, this compound is distinct from 6-MP (Purine-6-thiol) by the presence of an ethyl linker or substitution. Whether it acts as a prodrug (releasing 6-MP) or a distinct steric inhibitor depends on the specific linkage (thioether vs. alkyl chain). This guide outlines the critical experiments required to define its potency, mechanism, and stability against industry standards.
compound Identity & Mechanistic Hypothesis
Target Compound: 9H-Purine-6-ethanethiol Class: Thiopurine Analog / Antimetabolite Primary Indication: Acute Lymphoblastic Leukemia (ALL), Inflammatory Bowel Disease (IBD)
The Mechanistic Divergence
Unlike standard 6-MP, which requires direct ribosylation by HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) to form the active Thio-IMP (TIMP), 9H-Purine-6-ethanethiol presents a structural modification that dictates its pathway:
-
Scenario A (Prodrug): If the ethyl group is S-linked (S-ethyl), it may require enzymatic de-alkylation (e.g., by glutathione S-transferases) to release active 6-MP.
-
Scenario B (Steric Analog): If the ethyl group is a stable carbon linker (C-linked), the compound may act as a competitive inhibitor of purine synthesis enzymes (like Adenylosuccinate Synthase) without incorporation into DNA.
Comparative Analysis: Target vs. Standards
The following table benchmarks the target against the "Gold Standard" thiopurines.
| Feature | 6-Mercaptopurine (6-MP) | 6-Thioguanine (6-TG) | 9H-Purine-6-ethanethiol (Target) |
| Mechanism | DNA/RNA incorporation (via TGNs); De novo synthesis inhibition | Direct DNA incorporation (False base pairing) | To be Validated: Likely requires cleavage or acts as allosteric blocker |
| Potency (IC50) | 1.0 – 5.0 µM (Jurkat/CCRF-CEM) | 0.1 – 0.5 µM (Jurkat) | Target Range: < 10 µM (Hit) / < 1 µM (Lead) |
| Metabolic Liability | High (Oxidation by Xanthine Oxidase) | Moderate (Methylation by TPMT) | Hypothesis: Ethyl group may block Xanthine Oxidase degradation |
| Solubility | Poor in water; Soluble in NaOH/DMSO | Poor in water; Soluble in alkali | Predicted: Higher lipophilicity (LogP > 6-MP) |
Validation Phase I: Chemical Integrity & Stability
Before biological testing, you must ensure the compound is not oxidizing into inactive disulfides.
Protocol: Thiol Stability Check
Objective: Confirm the active thiol/thioether state is maintained in culture media.
-
Solubilization: Dissolve 9H-Purine-6-ethanethiol in 100% DMSO to 100 mM stock.
-
Dilution: Dilute to 100 µM in RPMI-1640 media (with 10% FBS).
-
Measurement: Analyze via HPLC-UV (254 nm) or LC-MS at T=0, 24h, and 48h.
-
Criterion: >90% parent compound retention at 24h.
-
Note: If rapid dimerization occurs (Disulfide formation), add 0.5 mM TCEP or DTT to assay buffers, but note this may affect cell viability.
-
Validation Phase II: In Vitro Anti-Proliferative Assays
Cell Models: Use Jurkat (T-ALL) or CCRF-CEM cell lines. These are HGPRT-positive and highly sensitive to thiopurines. Negative Control: HGPRT-deficient cell line (e.g., CCRF-CEM/6MP-resistant) to prove mechanism specificity.
Protocol: 72-Hour MTT/CellTiter-Glo Assay
-
Seeding: Plate Jurkat cells at
cells/well in 96-well plates. -
Treatment: Add serial dilutions of:
-
Test: 9H-Purine-6-ethanethiol (0.01 µM – 100 µM).
-
Control 1: 6-MP (Benchmark).
-
Control 2: Vehicle (0.1% DMSO).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent or CellTiter-Glo substrate; read Absorbance (570nm) or Luminescence.
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Success Metric: Target IC50 should be within 1-log order of 6-MP. If IC50 > 50 µM, the ethyl modification likely hinders HGPRT binding.
Validation Phase III: Mechanistic Deconvolution
To prove the compound acts as a purine antimetabolite, you must perform a Rescue Experiment .
Protocol: Hypoxanthine Rescue
Rationale: If the drug blocks de novo purine synthesis, adding exogenous Hypoxanthine (which fuels the salvage pathway) should reverse the toxicity.
-
Setup: Prepare two sets of plates with the IC70 concentration of 9H-Purine-6-ethanethiol.
-
Rescue Arm: Co-treat with 100 µM Hypoxanthine .
-
Outcome:
-
Viability Restored: Confirms mechanism is purine starvation (Antimetabolite).
-
No Rescue: Suggests off-target toxicity or direct DNA damage unrelated to purine pools.
-
Pathway Visualization (Graphviz)
The following diagram illustrates the metabolic activation pathway of thiopurines and where the validation checkpoints (Rescue, Resistance) intersect.
Caption: Metabolic activation pathway of thiopurines. The target compound (Yellow) must convert to 6-MP or directly access the nucleotide pool (Green) to exert effects. Validation checkpoints (Blue) confirm the mechanism.
References
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Link
-
Karran, P., & Attard, N. (2008). Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer. Nature Reviews Cancer, 8(1), 24–36. Link
-
Coulthard, S. A., & Hogarth, L. A. (2005). The thiopurines: an update. Investigational New Drugs, 23(6), 523–532. Link
-
Miron, T., et al. (2009).[1] Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. European Journal of Medicinal Chemistry, 44(2), 541-550.[1] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
